Fura-FF pentapotassium
説明
特性
IUPAC Name |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFKAYBOWPHSOE-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F2K5N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fura-FF Pentapotassium: A Technical Guide to its Mechanism of Action and Application in Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Fura-FF pentapotassium is a ratiometric fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a difluorinated derivative of Fura-2, its fundamental mechanism lies in its ability to chelate free Ca²⁺ ions.[1] This binding event elicits a conformational change in the molecule, altering its fluorescence excitation properties.
Specifically, upon binding to Ca²⁺, the peak excitation wavelength of Fura-FF undergoes a hypsochromic (blue) shift from approximately 365 nm in the Ca²⁺-free state to around 339 nm in the Ca²⁺-bound state.[1] The fluorescence emission maximum, however, remains relatively constant at about 510 nm.[1] This dual-excitation ratiometric property is a key advantage, as the ratio of fluorescence intensities emitted when the dye is excited at these two wavelengths is directly proportional to the intracellular calcium concentration. This ratiometric measurement minimizes issues such as uneven dye loading, variations in cell thickness, photobleaching, and dye leakage, which can affect the accuracy of single-wavelength indicators.[2][3][4]
Fura-FF is characterized as a low-affinity Ca²⁺ indicator, with a dissociation constant (Kd) for Ca²⁺ of approximately 6 µM.[1] This is significantly higher than that of its predecessor, Fura-2 (Kd ≈ 0.14 µM), making Fura-FF particularly well-suited for measuring high intracellular calcium concentrations that would saturate high-affinity indicators.[1][5] Furthermore, Fura-FF exhibits negligible sensitivity to magnesium ions (Mg²⁺), a common source of interference with other calcium indicators.[1] These characteristics make it an optimal probe for studying cellular compartments with high calcium levels, such as mitochondria and neuronal dendrites, or in cells with limited calcium buffering capacity.[1][6][7]
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₂₈H₁₈F₂K₅N₃O₁₄ | [1] |
| Molecular Weight | 853.9 g/mol | [1] |
| Excitation Maximum (Ca²⁺-free) | ~365 nm | [1] |
| Excitation Maximum (Ca²⁺-bound) | ~339 nm | [1] |
| Emission Maximum | ~507-514 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~6.0 µM | [1] |
| Quantum Yield & Molar Extinction Coefficient | Not explicitly stated for Fura-FF, but spectral properties are similar to Fura-2. For Fura-2, the quantum yield is ~0.23 (Ca²⁺-free) and ~0.49 (Ca²⁺-bound). The molar extinction coefficient (ε) for Fura-2 is ~27,000 M⁻¹cm⁻¹ at 363 nm (Ca²⁺-free) and ~35,000 M⁻¹cm⁻¹ at 335 nm (Ca²⁺-bound). | [8] |
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a typical calcium signaling pathway where Fura-FF is used for measurement and the general experimental workflow for its application.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the this compound salt in a high-quality, sterile, calcium-free buffer (e.g., potassium-based intracellular-like buffer: 120 mM KCl, 10 mM HEPES, pH 7.2) to a stock concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Loading Protocols
As this compound is cell-impermeant, it must be introduced into cells using invasive techniques.
4.2.1. Microinjection
-
Prepare Injection Solution: Dilute the Fura-FF stock solution in the desired intracellular buffer to a final concentration of 50-200 µM.
-
Backfill Micropipette: Carefully backfill a pulled glass micropipette with the injection solution.
-
Microinjection: Using a micromanipulator and microinjection system, carefully inject the Fura-FF solution into the cytoplasm of the target cells.
-
Equilibration: Allow the injected cells to equilibrate for at least 10-15 minutes before imaging to ensure even distribution of the dye.
4.2.2. Patch-Clamp Pipette Loading
-
Prepare Pipette Solution: Add this compound from the stock solution to the patch pipette's internal solution to a final concentration of 50-200 µM.
-
Establish Whole-Cell Configuration: Achieve a whole-cell patch-clamp configuration on the target cell.
-
Dye Diffusion: Allow the Fura-FF to diffuse from the pipette into the cell cytoplasm. The time required for adequate loading will depend on the cell type and pipette resistance but is typically in the range of 5-20 minutes.
Fluorescence Imaging and Data Acquisition
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of rapidly alternating between 340 nm and 380 nm excitation wavelengths (e.g., a xenon arc lamp with a filter wheel or a dedicated LED light source), a dichroic mirror, and an emission filter centered around 510 nm.
-
Image Acquisition: Acquire pairs of fluorescence images, one at 340 nm excitation and one at 380 nm excitation. The exposure time should be optimized to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀) on a pixel-by-pixel basis.
In Situ Calibration and Calculation of [Ca²⁺]i
The intracellular calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin₃₈₀ / Fmax₃₈₀)
Where:
-
Kd: The dissociation constant of Fura-FF for Ca²⁺ (~6 µM).
-
R: The measured 340/380 fluorescence ratio.
-
Rmin: The 340/380 ratio in the absence of Ca²⁺.
-
Rmax: The 340/380 ratio at saturating Ca²⁺ concentrations.
-
Fmin₃₈₀ / Fmax₃₈₀: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.
Protocol for In Situ Calibration:
-
Determine Rmin: At the end of the experiment, perfuse the cells with a Ca²⁺-free buffer containing a calcium chelator (e.g., 5-10 mM EGTA) and a calcium ionophore (e.g., 5-10 µM ionomycin) to deplete intracellular Ca²⁺. The resulting 340/380 ratio is Rmin.
-
Determine Rmax: Subsequently, perfuse the cells with a high Ca²⁺ buffer (e.g., 10-20 mM Ca²⁺) containing the same ionophore to saturate the intracellular Fura-FF with Ca²⁺. The resulting 340/380 ratio is Rmax.
-
Determine Fmin₃₈₀ and Fmax₃₈₀: Measure the fluorescence intensity at 380 nm excitation during the Rmin and Rmax determination steps, respectively.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Insufficient dye loading.- Photobleaching. | - Increase the concentration of Fura-FF in the loading solution or extend the loading time.- Reduce excitation light intensity or exposure time. Use a neutral density filter if necessary. |
| High Background Fluorescence | - Autofluorescence from cells or medium.- Incomplete removal of extracellular dye. | - Subtract background fluorescence from a region of interest without cells.- Ensure thorough washing after loading. |
| Inaccurate [Ca²⁺]i Values | - Incorrect calibration values (Rmin, Rmax).- Dye compartmentalization (e.g., in organelles). | - Perform in situ calibration for each experiment or cell type.- Visually inspect the fluorescence images to ensure a diffuse cytosolic distribution of the dye. |
| Cell Health Compromised | - Phototoxicity from UV excitation.- Damage from microinjection or patch-clamping. | - Minimize exposure to excitation light.- Optimize the loading procedure to be as gentle as possible. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. Fura-FF (potassium salt) | CAS 192140-58-2 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Fura-FF AM | TargetMol [targetmol.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Fura-FF Pentapotassium Salt: A Technical Guide to Calcium Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the calcium binding affinity of Fura-FF pentapotassium salt, a low-affinity fluorescent indicator crucial for measuring high calcium concentrations in various biological systems.
Fura-FF, a difluorinated derivative of Fura-2, is designed to overcome the saturation limitations of high-affinity indicators, enabling accurate quantification of calcium dynamics in environments such as mitochondria, neuronal dendrites, and spines.[1][2][3] Its negligible sensitivity to magnesium ions further enhances its utility by reducing potential interference in physiological studies.[1][2][4]
Quantitative Data: Calcium Binding Affinity (Kd)
The dissociation constant (Kd) of Fura-FF for calcium is influenced by experimental conditions such as temperature, pH, and ionic strength. The following table summarizes the reported Kd values under various conditions.
| Kd Value (µM) | Experimental Conditions | Reference |
| ~5.5 | 100 mM KCl, 10 mM MOPS, pH 7.2, 22°C | [4] |
| 6 | Not specified | [1][2] |
| 19.2 ± 1 | Two-photon excitation at 810 nm | [5] |
| 18-35 | In calibration buffers | [6] |
| 6-13 | In cells | [6] |
| ~10 | General approximation | [7][8] |
Experimental Protocol: Determination of Fura-FF Dissociation Constant (Kd)
The following protocol outlines a standard fluorescence-based method for determining the Kd of Fura-FF using a fluorometer or a fluorescence microscope. This method relies on establishing a series of calcium buffers with precisely known free calcium concentrations.
Materials:
-
This compound salt
-
Calcium-free buffer (e.g., 100 mM KCl, 10 mM MOPS, pH 7.2)
-
Calcium stock solution (e.g., 10 mM CaCl2 in the above buffer)
-
EGTA stock solution (e.g., 10 mM K2EGTA in the above buffer)
-
Fluorometer or fluorescence imaging system with appropriate filters for Fura-FF (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
-
Cuvettes or imaging chambers
Procedure:
-
Preparation of Calcium Buffers:
-
Prepare a "calcium-free" buffer containing a known concentration of EGTA (e.g., 10 mM).
-
Prepare a "calcium-saturating" buffer by adding a known excess of CaCl2 to the EGTA-containing buffer (e.g., 10 mM CaEGTA).
-
Create a series of calibration buffers with varying free calcium concentrations by mixing the "calcium-free" and "calcium-saturating" buffers in different ratios. The free calcium concentration can be calculated using software such as MaxChelator.
-
-
Preparation of Fura-FF Solution:
-
Prepare a stock solution of this compound salt in the calcium-free buffer. The final concentration for measurement should typically be in the low micromolar range (e.g., 1-10 µM).
-
-
Fluorescence Measurements:
-
Rmin (Minimum Ratio): Add Fura-FF to the "calcium-free" buffer. Record the fluorescence intensity at the emission wavelength (~510 nm) while alternating excitation between ~340 nm and ~380 nm. The ratio of the fluorescence intensities (F340/F380) gives Rmin.
-
Rmax (Maximum Ratio): Add Fura-FF to the "calcium-saturating" buffer. Record the fluorescence intensity ratio (F340/F380) to determine Rmax.
-
Intermediate Ratios: Measure the fluorescence intensity ratios for each of the intermediate calcium calibration buffers.
-
-
Calculation of Kd:
-
The free calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where:
-
R is the measured fluorescence ratio.
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at calcium saturation.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength (~380 nm) for the calcium-free and calcium-bound forms of the indicator, respectively.
-
-
The Kd can be determined by plotting the fluorescence ratio as a function of the known free calcium concentrations and fitting the data to the above equation.
-
Visualizations
The following diagrams illustrate the experimental workflow for Kd determination and a representative signaling pathway where Fura-FF is applicable.
Caption: Experimental workflow for determining the Kd of Fura-FF.
Caption: Mitochondrial calcium uptake in a typical signaling pathway.
References
- 1. Fura-FF AM | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 8. Fura-FF, pentapotassium salt [Fura-2FF, pentapotassium salt] *CAS 192140-58-2* | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to Fura-FF Pentapotassium: Structure, Properties, and Applications in Calcium Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fura-FF pentapotassium salt, a low-affinity fluorescent indicator for calcium ions (Ca²⁺). This document details its chemical structure, molecular properties, and provides in-depth experimental protocols for its application in cellular and subcellular calcium signaling studies. Particular focus is given to its use in investigating glutamate receptor-mediated calcium influx in neuronal models.
Chemical Structure and Physicochemical Properties
This compound is a salt form of Fura-FF, a derivative of the widely used ratiometric calcium indicator, Fura-2. The "FF" designation signifies its difluorinated structure, which contributes to its lower affinity for Ca²⁺ compared to Fura-2. This characteristic makes it particularly well-suited for measuring high concentrations of intracellular calcium, which might saturate higher-affinity indicators.
The chemical and physical properties of this compound salt are summarized in the table below.
| Property | Value |
| Formal Name | 2-[6-[bis(carboxymethyl)amino]-5-[2-[6-[bis(carboxymethyl)amino]-2,3-difluorophenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic acid, pentapotassium salt[1] |
| CAS Number | 192140-58-2[1][2] |
| Molecular Formula | C₂₈H₁₈F₂N₃O₁₄ · 5K[1] |
| Molecular Weight | 853.94 g/mol [2] |
| Excitation Wavelengths | 365 nm (Ca²⁺-free), 339 nm (Ca²⁺-bound)[1][2] |
| Emission Wavelengths | 514 nm (Ca²⁺-free), 507 nm (Ca²⁺-bound)[1][2] |
| Dissociation Constant (Kd) | ~5.5 - 6 µM[3] |
| Solubility | Water soluble[1][2] |
Principles of Ratiometric Calcium Measurement
Fura-FF is a ratiometric indicator, meaning the concentration of intracellular calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths. Upon binding to Ca²⁺, the excitation maximum of Fura-FF shifts from approximately 365 nm to 339 nm, while the emission wavelength remains relatively constant at around 510 nm. This ratiometric property offers a significant advantage as it is largely independent of dye concentration, path length, and illumination intensity, thereby providing more accurate and quantifiable measurements of intracellular Ca²⁺ concentrations.
Experimental Protocols
The following are detailed methodologies for the use of this compound salt in cell-based calcium imaging experiments.
As this compound salt is membrane-impermeant, it must be introduced into the cytoplasm using invasive techniques.
Protocol 1: Microinjection
-
Preparation of Microinjection Solution: Dissolve this compound salt in a suitable microinjection buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2) to a final concentration of 1-10 mM.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Microinjection Procedure:
-
Backfill a micropipette with the Fura-FF solution.
-
Using a micromanipulator, bring the micropipette into contact with the target cell.
-
Apply a brief, controlled pressure pulse to inject a small volume of the Fura-FF solution into the cytoplasm.
-
-
Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C to permit the dye to equilibrate within the cytoplasm before imaging.
Protocol 2: Electroporation
-
Preparation of Electroporation Solution: Dissolve this compound salt in the electroporation buffer recommended for your cell type to a final concentration of 100-500 µM.
-
Cell Preparation:
-
Suspension cells: Harvest and wash the cells, then resuspend them in the electroporation buffer containing Fura-FF at a density of 1-10 x 10⁶ cells/mL.
-
Adherent cells: Grow cells on conductive slides or in specialized electroporation plates.
-
-
Electroporation: Apply an optimized electric pulse using an electroporator.
-
Recovery: Allow cells to recover in appropriate culture medium for 30-60 minutes before imaging.
To convert the fluorescence ratio to an absolute calcium concentration, an in situ calibration is necessary.
-
Determine R_min (Minimum Ratio): Perfuse the cells with a calcium-free buffer containing a calcium chelator (e.g., 10 mM EGTA) and a calcium ionophore (e.g., 5 µM ionomycin) to deplete intracellular calcium. Record the fluorescence ratio at 340/380 nm excitation until a stable minimum is reached.
-
Determine R_max (Maximum Ratio): Perfuse the cells with a high calcium buffer (e.g., 10 mM CaCl₂) containing the same concentration of the calcium ionophore to saturate the dye with calcium. Record the fluorescence ratio until a stable maximum is achieved.
-
Calculate Calcium Concentration: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:
[ [Ca^{2+}]i = K_d \times \frac{(R - R{min})}{(R_{max} - R)} \times \frac{S_{f2}}{S_{b2}} ]
Where:
-
[Ca²⁺]i is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fura-FF for Ca²⁺.
-
R is the experimentally measured fluorescence ratio.
-
R_min and R_max are the minimum and maximum fluorescence ratios.
-
S_f2 / S_b2 is the ratio of fluorescence intensities at the second excitation wavelength (380 nm) for the calcium-free and calcium-bound forms of the dye, respectively.
-
Application: Investigating Glutamate Receptor-Mediated Calcium Signaling
Fura-FF is an invaluable tool for studying neuronal signaling pathways, particularly those involving significant changes in intracellular calcium. The following section describes its application in monitoring calcium influx through NMDA receptors upon glutamate stimulation.
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its binding to N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors, leads to the opening of a non-selective cation channel that is highly permeable to Ca²⁺. This influx of calcium acts as a critical second messenger, triggering a cascade of downstream signaling events that are fundamental to synaptic plasticity, learning, and memory.
The following workflow outlines the key steps for measuring calcium influx in cultured neurons using this compound following stimulation with glutamate.
Conclusion
This compound salt is a powerful tool for the quantitative measurement of intracellular calcium, especially in contexts where calcium concentrations are expected to be high. Its ratiometric properties and low affinity for calcium make it an ideal choice for researchers in neuroscience and drug discovery studying phenomena such as excitotoxicity and synaptic plasticity. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of Fura-FF in elucidating the complex roles of calcium in cellular signaling.
References
An In-depth Technical Guide to the Solubility and Stability of Fura-FF Pentapotassium in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Fura-FF pentapotassium salt in aqueous solutions. Fura-FF is a ratiometric calcium indicator widely used in cellular biology and drug discovery to measure intracellular calcium concentrations. Understanding its behavior in aqueous environments is critical for accurate and reproducible experimental results. This document outlines key quantitative data, detailed experimental protocols for characterization, and visual representations of workflows and concepts to aid researchers in the effective use of this fluorescent probe.
Core Properties of this compound Salt
This compound salt is a cell-impermeant, low-affinity fluorescent indicator for calcium ions. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₁₈F₂K₅N₃O₁₄ | [1] |
| Molecular Weight | 853.94 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Excitation Wavelengths | 365 nm (Ca²⁺-free), 339 nm (Ca²⁺-saturated) | [1] |
| Emission Wavelengths | 514 nm (Ca²⁺-free), 507 nm (Ca²⁺-saturated) | [1] |
| Calcium Dissociation Constant (Kd) | ~5.5 µM (in 100 mM KCl, 10 mM MOPS, pH 7.2 at 22°C) | [2] |
Solubility in Aqueous Solutions
The solubility of this compound salt is a crucial factor for the preparation of stock and working solutions. The following table summarizes its known solubility in water.
| Solvent | Solubility | Concentration (mM) | Recommendations | Reference |
| Water | 5 mg/mL | 5.86 mM | Sonication is recommended to aid dissolution. | [1] |
Factors Influencing Solubility:
-
Buffer Composition: While readily soluble in water, the solubility in various physiological buffers (e.g., HEPES, PBS) at similar concentrations is expected. However, high concentrations of divalent cations or extreme pH values may affect solubility.
-
Temperature: Solubility of salts often increases with temperature. However, for practical purposes, dissolution is typically performed at room temperature.
-
Ionic Strength: The ionic strength of the solution can influence the solubility of ionic compounds like this compound.
Stability of Aqueous Solutions
The stability of this compound in aqueous solutions is critical for the reliability of experimental data. Degradation can lead to a decrease in fluorescence intensity and a loss of calcium-binding capacity.
Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the integrity of this compound solutions.
| Form | Storage Temperature | Duration | Light Conditions | Reference |
| Solid Powder | -20°C | Up to 4 years | Protect from light | [3] |
| Aqueous Stock Solutions | 2-6°C | Up to 3 months | Protect from light | [This is an adaptation from fura-2 guidelines] |
| Solutions in Anhydrous DMSO | -80°C | Up to 1 year | Protect from light | [1] |
Crucial Handling Notes:
-
Avoid Freezing Aqueous Solutions: Freezing and thawing aqueous solutions of Fura-FF is not recommended as it can lead to degradation and precipitation.
-
Protect from Light: Fura-FF is a fluorescent dye and is susceptible to photodegradation. Solutions should always be stored in light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil).
-
Use High-Purity Water: For preparing aqueous solutions, it is essential to use high-purity, nuclease-free water to avoid contamination that could affect stability.
Factors Affecting Stability in Aqueous Solutions
-
pH: The stability of fluorescent dyes can be pH-dependent. Extreme pH values may lead to hydrolysis or other forms of degradation. It is recommended to maintain the pH of aqueous solutions within a physiological range (typically 6.5-7.5).
-
Temperature: Elevated temperatures can accelerate the degradation of Fura-FF in solution. For long-term storage, refrigeration is recommended.
-
Photostability: Exposure to ambient or excitation light can cause photobleaching and degradation of the dye. Minimize light exposure during experiments and storage.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the buffer should be avoided as they can chemically modify the fluorophore.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and assessing the stability of this compound in aqueous solutions.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the saturation solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound salt
-
Aqueous buffer of choice (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare Supersaturated Solutions: Add an excess amount of this compound salt to a series of microcentrifuge tubes containing a fixed volume of the aqueous buffer.
-
Equilibration: Tightly cap the tubes and vortex them for 2 minutes. Place the tubes in a sonicator bath for 30 minutes to aid dissolution. Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation.
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect a known volume of the supernatant without disturbing the pellet. Prepare a series of dilutions of the supernatant in the same aqueous buffer.
-
Spectrophotometric Analysis: Measure the absorbance of the diluted solutions at the isosbestic point of Fura-FF (approximately 360 nm) using a spectrophotometer.
-
Calculation of Concentration: Use the Beer-Lambert law (A = εcl) to calculate the concentration of Fura-FF in the supernatant. The molar extinction coefficient (ε) at the isosbestic point needs to be predetermined.
-
Determine Solubility: The calculated concentration of the saturated supernatant represents the solubility of Fura-FF in that specific buffer.
Protocol for Assessing Aqueous Stability
This protocol describes a method to evaluate the stability of this compound in an aqueous solution over time under different conditions (temperature, pH, and light exposure).
Materials:
-
This compound salt
-
Aqueous buffers with different pH values (e.g., pH 6.0, 7.2, 8.0)
-
Temperature-controlled environments (e.g., refrigerator at 4°C, incubator at 25°C and 37°C)
-
Light-protected and transparent storage containers
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare Test Solutions: Prepare a stock solution of this compound in a standard aqueous buffer (e.g., 1 mg/mL in 10 mM MOPS, 100 mM KCl, pH 7.2). Aliquot this stock solution into different sets of tubes.
-
Establish Storage Conditions:
-
Temperature Study: Store aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.
-
pH Study: Adjust the pH of different aliquots to the desired values (e.g., 6.0, 7.2, 8.0) and store them at a constant temperature (e.g., 25°C) in the dark.
-
Photostability Study: Expose one set of aliquots to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark at the same temperature.
-
-
Time-Point Analysis: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each condition.
-
Analysis of Degradation:
-
Spectrophotometry: Record the full absorbance spectrum of each sample. A decrease in absorbance at the peak wavelength or a change in the spectral shape can indicate degradation.
-
HPLC Analysis (Recommended): Use a reverse-phase HPLC method to separate the parent Fura-FF from any potential degradation products. Quantify the peak area of the parent compound to determine the percentage of degradation over time.
-
-
Data Presentation: Plot the percentage of remaining Fura-FF as a function of time for each storage condition.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of Fura-FF.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the aqueous stability of Fura-FF.
Logical Relationship of Factors Affecting Stability
Caption: Key factors that influence the stability of Fura-FF in aqueous solutions.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound in aqueous solutions. Adherence to the recommended storage and handling procedures is critical for obtaining reliable and reproducible data in calcium signaling studies. The provided experimental protocols offer a framework for researchers to further characterize the behavior of Fura-FF under their specific experimental conditions. By understanding these core properties, scientists and drug development professionals can ensure the quality and accuracy of their fluorescence-based assays.
References
The Evolution of a Low-Affinity Calcium Probe: A Technical Guide to the Development and Discovery of Fura-FF
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of intracellular calcium ([Ca²⁺]ᵢ) is fundamental to understanding a vast array of cellular processes, from neurotransmission to muscle contraction and apoptosis. The development of fluorescent Ca²⁺ indicators revolutionized cell biology, and among the most significant was Fura-2, introduced by Roger Tsien and colleagues in 1985.[1][2][3] Fura-2's ratiometric nature and high affinity for Ca²⁺ provided an unprecedented window into cytosolic calcium signaling. However, the very properties that made Fura-2 so powerful also limited its application in scenarios involving high calcium concentrations. This guide details the historical context, development, and discovery of Fura-FF, a low-affinity analogue of Fura-2, designed to overcome these limitations and enable the study of Ca²⁺ dynamics in previously inaccessible cellular domains.
The Predecessor: The Rise and Limitations of Fura-2
The introduction of Fura-2 was a landmark achievement in cellular physiology. As a ratiometric indicator, it allows for the accurate determination of [Ca²⁺]ᵢ by calculating the ratio of fluorescence emission at a single wavelength (~505-510 nm) when excited at two different wavelengths (~340 nm for Ca²⁺-bound and ~380 nm for Ca²⁺-free forms).[4][5] This ratiometric measurement ingeniously corrects for artifacts such as variations in dye concentration, cell thickness, and photobleaching, which plagued earlier single-wavelength dyes.[1][3]
However, Fura-2's high affinity for calcium, with a dissociation constant (Kd) of approximately 140 nM, means it becomes saturated at Ca²⁺ concentrations above 1 µM.[1][6] This saturation renders it incapable of accurately reporting the magnitude of large, rapid calcium transients. Furthermore, at the high intracellular concentrations required for imaging, Fura-2 can act as a significant calcium buffer, dampening the very physiological signals it is intended to measure.[1] These limitations created a clear need for indicators with lower calcium affinity to investigate cellular compartments and events characterized by high Ca²⁺ levels, such as the endoplasmic reticulum, mitochondria, and excitotoxic events in neurons.[6][7][8]
The Innovation: Development and Discovery of Fura-FF
To address the shortcomings of Fura-2, researchers developed Fura-FF (also known as Fura-2FF). Fura-FF is a difluorinated derivative of Fura-2, a structural modification that significantly lowers its affinity for calcium.[6][7] This chemical alteration results in a much higher dissociation constant (Kd) of approximately 6 µM, shifting its useful detection range to concentrations between 0.5 µM and 35 µM.[6][7]
This lower affinity allows Fura-FF to accurately measure the high calcium concentrations that would saturate Fura-2, making it an ideal tool for studying Ca²⁺ release from intracellular stores and large Ca²⁺ influxes.[7][9] A critical advantage of Fura-FF is its negligible sensitivity to magnesium ions (Mg²⁺), a common source of interference for some other low-affinity Ca²⁺ indicators.[6][9][10] This high selectivity ensures that the measured signal is a true representation of Ca²⁺ dynamics.
The development of Fura-FF provided a crucial tool for researchers, enabling the quantitative analysis of calcium signaling in environments of high calcium flux without significant buffering of the signal itself.
Quantitative Data Summary
The key distinctions between Fura-FF and its parent compound, Fura-2, are best illustrated by their quantitative properties.
| Property | Fura-FF | Fura-2 | Reference(s) |
| Ca²⁺ Dissociation Constant (Kd) | ~6 µM | ~140 nM | [6][7][10] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | ~340 nm | [6] |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm | ~380 nm | [6] |
| Emission Wavelength (Bound & Free) | ~507-514 nm | ~505-510 nm | [6][11] |
| Selectivity over Mg²⁺ | High (Kd > 10 mM) | High | [9][10] |
| Useful [Ca²⁺] Range | 0.5 µM - 35 µM | < 1 µM | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the use of Fura-FF, focusing on the cell-permeant acetoxymethyl (AM) ester form, which is the most common method for loading the indicator into live cells.
Reagent Preparation
-
Fura-FF AM Stock Solution: Prepare a 1-5 mM stock solution of Fura-FF AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[4]
-
Example: Add 100 µL of DMSO to a 50 µg vial of Fura-FF AM (MW ~1024 g/mol ) to yield an approximately 1 mM stock solution.
-
Vortex vigorously to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[4]
-
-
Loading Buffer: Prepare a physiological buffer appropriate for the cell type being studied (e.g., Hanks' Balanced Salt Solution (HBSS) or Krebs-Ringer-HEPES). The buffer should be free of phenol red.[4]
-
For some cell lines, the addition of 0.02% Pluronic F-127 to the loading buffer can aid in the dispersion of the AM ester in the aqueous solution.
-
To prevent dye extrusion by organic anion transporters in certain cell types, 1-2.5 mM probenecid can be included in the loading buffer.[5]
-
Cell Loading Protocol
-
Culture cells on glass coverslips or in imaging-appropriate microplates to ~80-90% confluency.[5]
-
Prepare the final loading solution by diluting the Fura-FF AM stock solution into the prepared loading buffer to a final concentration of 1-5 µM. Vortex the solution thoroughly.[5]
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the Fura-FF AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[4][5] The optimal loading time and concentration should be determined empirically for each cell type.
-
After incubation, wash the cells two to three times with the physiological buffer to remove extracellular dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature or 37°C in the dark. This step is critical for the hydrolysis of the AM ester by intracellular esterases, which traps the active, Ca²⁺-sensitive form of Fura-FF within the cytoplasm.[4]
Ratiometric Imaging and Data Acquisition
-
Mount the coverslip with loaded cells onto a fluorescence imaging system equipped with a light source capable of rapidly alternating excitation wavelengths (e.g., a monochromator or filter wheel) and a sensitive camera.
-
Collect the fluorescence emission at ~510 nm for each excitation wavelength.[5]
-
The ratio of the fluorescence intensities (F₃₄₀ / F₃₈₀) is then calculated for each time point. This ratio is directly proportional to the intracellular Ca²⁺ concentration.
-
(Optional but recommended for quantitative analysis) Calibrate the fluorescence ratio to determine the absolute [Ca²⁺]ᵢ. This is typically done at the end of an experiment by treating the cells with a Ca²⁺ ionophore (e.g., ionomycin) in the presence of saturating (high Ca²⁺) and Ca²⁺-free (with a chelator like EGTA) solutions to determine the maximum (Rₘₐₓ) and minimum (Rₘᵢₙ) fluorescence ratios. The Grynkiewicz equation can then be used to convert ratio values to [Ca²⁺].[1]
Conclusion
The development of Fura-FF was a targeted and essential step forward in the field of calcium signaling. By modifying the parent Fura-2 molecule to lower its calcium affinity, scientists created a robust tool capable of quantitatively measuring high-concentration Ca²⁺ dynamics without the confounding artifacts of saturation and buffering. Fura-FF remains a vital indicator for researchers investigating phenomena such as calcium release from intracellular stores, excitotoxicity, and the physiology of organelles with high calcium content, ensuring its continued relevance in modern cell biology and drug discovery.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. Fura-FF AM | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for Loading Cells with Fura-FF Pentapotassium for Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-FF is a low-affinity, ratiometric fluorescent indicator dye used for the quantitative measurement of high intracellular calcium concentrations ([Ca²⁺]i). Unlike its high-affinity counterpart, Fura-2, Fura-FF's lower binding affinity for Ca²⁺ makes it particularly well-suited for studying cellular compartments with elevated calcium levels, such as the endoplasmic reticulum and mitochondria, or for investigating signaling events that trigger large and rapid calcium transients. The pentapotassium salt form of Fura-FF is a cell-impermeant molecule, necessitating its introduction into cells via physical loading methods. This document provides detailed protocols for three common loading techniques: microinjection, scrape loading, and patch pipette infusion.
Key Features of Fura-FF Pentapotassium Salt:
-
Low Affinity for Ca²⁺: Enables measurement of high calcium concentrations without saturation of the indicator.
-
Ratiometric Measurement: The ratio of fluorescence emission at two different excitation wavelengths allows for accurate and quantitative determination of [Ca²⁺]i, minimizing effects of uneven dye loading, photobleaching, and cell thickness.[1]
-
Cell Impermeant: Requires physical loading, offering precise control over which cells are loaded.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound salt and recommended starting conditions for the different loading methods. Note that optimal conditions may vary depending on the cell type and experimental setup.
Table 1: Spectroscopic and Chemical Properties of Fura-FF
| Property | Value | Reference(s) |
| Ca²⁺-free Excitation/Emission | ~365 nm / ~514 nm | [2][3] |
| Ca²⁺-bound Excitation/Emission | ~339 nm / ~507 nm | [2][3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~10 µM | [4][5] |
| Molecular Weight | 853.94 g/mol | [3] |
| Form | Pentapotassium Salt | [1] |
| Cell Permeability | Impermeant | [1] |
Table 2: Recommended Loading Parameters for this compound Salt
| Loading Method | Recommended Dye Concentration | Typical Intracellular Concentration | Key Considerations | Reference(s) |
| Microinjection | 3 - 30 mM in injection buffer | 50 - 200 µM | Precise single-cell loading; technically demanding. | [6] |
| Scrape Loading | 100 - 500 µM in loading buffer | Variable, depends on cell density and scraping efficiency | Simple method for loading a population of adherent cells; less precise. | [7] |
| Patch Pipette Infusion | 50 - 200 µM in pipette solution | Equilibrates with pipette concentration | Allows for simultaneous electrophysiological recording and calcium imaging. | [6] |
Experimental Protocols
Protocol 1: Microinjection Loading of Adherent Cells
This method allows for the precise loading of a single adherent cell with this compound salt.
Materials:
-
This compound salt
-
Injection Buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes (borosilicate glass capillaries)
-
Micromanipulator and microinjection system
-
Inverted fluorescence microscope
Procedure:
-
Prepare Fura-FF Solution: Dissolve this compound salt in the injection buffer to a final concentration of 3-30 mM. Centrifuge the solution to pellet any undissolved particles.
-
Prepare Micropipettes: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a fine tip (~0.5 µm diameter).
-
Backfill the Micropipette: Carefully backfill the micropipette with the Fura-FF solution using a microloader pipette tip.
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for microscopy.
-
Microinjection:
-
Mount the dish on the inverted microscope stage.
-
Using the micromanipulator, carefully bring the micropipette into contact with the cell membrane of the target cell.
-
Apply a brief, positive pressure pulse to inject a small volume of the Fura-FF solution into the cytoplasm. The injected volume should be approximately 1% of the total cell volume.[6]
-
Carefully retract the micropipette.
-
-
Incubation: Allow the cell to recover and the dye to distribute throughout the cytoplasm for 10-15 minutes before imaging.
Protocol 2: Scrape Loading of Adherent Cells
This technique is a simple method for loading a population of adherent cells.
Materials:
-
This compound salt
-
Loading Buffer (e.g., Ca²⁺ and Mg²⁺-free Phosphate-Buffered Saline - PBS)
-
Cell scraper or rubber policeman
-
Washing Buffer (e.g., complete cell culture medium or a physiological salt solution)
Procedure:
-
Prepare Fura-FF Loading Solution: Dissolve this compound salt in the loading buffer to a final concentration of 100-500 µM.
-
Cell Preparation: Grow cells to a confluent monolayer in a culture dish.
-
Loading:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with the loading buffer.
-
Add the Fura-FF loading solution to the dish, ensuring the cell monolayer is completely covered.
-
Gently scrape a section of the cell monolayer with a cell scraper or rubber policeman.[7] The mechanical stress of scraping transiently permeabilizes the cell membrane, allowing the dye to enter.
-
-
Incubation: Incubate the dish at room temperature for 5-10 minutes to allow for dye uptake.
-
Washing: Gently aspirate the loading solution and wash the cells 2-3 times with the washing buffer to remove extracellular dye.
-
Recovery: Allow the cells to recover for at least 30 minutes before imaging.
Protocol 3: Patch Pipette Infusion
This method is ideal for experiments requiring simultaneous electrophysiological recording and calcium imaging.
Materials:
-
This compound salt
-
Intracellular Pipette Solution (see Table 3 for an example)
-
Patch-clamp rig with fluorescence imaging capabilities
Procedure:
-
Prepare Pipette Solution: Dissolve this compound salt in the desired intracellular pipette solution to a final concentration of 50-200 µM.[6] Filter the solution through a 0.2 µm syringe filter.
-
Prepare Patch Pipettes: Pull patch pipettes from borosilicate glass to a resistance of 3-7 MΩ.
-
Filling the Pipette: Fill the patch pipette with the Fura-FF containing intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a target cell and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
-
Dye Infusion: Allow the Fura-FF to diffuse from the patch pipette into the cell. This process typically takes 5-15 minutes, depending on the cell size and pipette resistance.
-
Imaging: Once the dye has adequately filled the cell, calcium imaging can be performed concurrently with electrophysiological recordings.
Table 3: Example Intracellular Pipette Solution [8][9]
| Component | Concentration (mM) |
| K-Gluconate | 115 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.1 - 1 |
| MgCl₂ | 2 |
| Na₂-ATP | 2 |
| Na-GTP | 0.3 |
| This compound | 0.05 - 0.2 |
| pH | 7.2 (adjusted with KOH) |
| Osmolality | 290-300 mOsm |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPCR signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for Fura-FF loading and calcium imaging.
References
- 1. biotium.com [biotium.com]
- 2. Patch Clamp Solutions (Intracellular and Extracellular Buffers | FIVEphoton Biochemicals | PctS-100I and Pcts-100E) [fivephoton.com]
- 3. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Fura-FF, pentapotassium salt [Fura-2FF, pentapotassium salt] *CAS 192140-58-2* | AAT Bioquest [aatbio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for In Vitro Use of Fura-FF Pentapotassium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-FF is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium concentration ([Ca²⁺]i). As a low-affinity calcium indicator, it is particularly well-suited for measuring high calcium concentrations, such as those found in intracellular stores like the endoplasmic reticulum or mitochondria, or during large influxes of calcium into the cytoplasm. The pentapotassium salt form of Fura-FF is a cell-impermeant molecule, requiring direct introduction into the cytoplasm for in vitro studies. This document provides a detailed, step-by-step protocol for the preparation, intracellular loading, and in vitro application of Fura-FF pentapotassium salt for the measurement of intracellular calcium.
Data Presentation
Quantitative Properties of this compound Salt
| Property | Value | Reference |
| Molecular Formula | C₂₈H₁₈F₂K₅N₃O₁₄ | [1] |
| Molecular Weight | 853.9 g/mol | [1] |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm | [1] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | [1] |
| Emission Wavelength (Ca²⁺-free) | ~514 nm | [1] |
| Emission Wavelength (Ca²⁺-bound) | ~507 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6.0 µM | |
| Solubility | Water | [1] |
Recommended Working Concentrations
| Application | Concentration Range |
| Stock Solution | 1-10 mM in nuclease-free water |
| Microinjection Loading Solution | 50-200 µM in injection buffer |
| Scrape Loading Solution | 100-500 µM in physiological buffer |
Experimental Protocols
Preparation of this compound Salt Stock Solution
Materials:
-
This compound salt powder
-
Nuclease-free water
-
Vortex mixer
-
Microcentrifuge tubes
Protocol:
-
Allow the this compound salt powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of Fura-FF powder in nuclease-free water. For example, to prepare 1 mL of a 1 mM solution, dissolve 0.854 mg of Fura-FF (MW = 853.9 g/mol ) in 1 mL of nuclease-free water.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months when stored properly.
Intracellular Loading of this compound Salt
As a cell-impermeant salt, Fura-FF must be introduced into cells via mechanical means. Below are protocols for two common methods: microinjection and scrape loading.
Materials:
-
Cells cultured on glass coverslips
-
This compound salt stock solution (1 mM)
-
Injection Buffer (e.g., 10 mM HEPES, 140 mM KCl, pH 7.2)
-
Micromanipulator and microinjection system
-
Glass micropipettes
Protocol:
-
Prepare the injection solution by diluting the 1 mM Fura-FF stock solution to a final concentration of 50-200 µM in the injection buffer.
-
Mount the coverslip with adherent cells onto the stage of an inverted microscope equipped with the microinjection system.
-
Back-fill a glass micropipette with the Fura-FF injection solution.
-
Using the micromanipulator, carefully bring the micropipette into contact with the cell membrane of a target cell.
-
Apply a brief, controlled pressure pulse to inject a small volume of the Fura-FF solution into the cytoplasm. The injected volume should be minimal to avoid cell damage.
-
Withdraw the micropipette and allow the cell to recover for 15-30 minutes before proceeding with fluorescence measurements.
This method is suitable for loading a population of adherent cells.[2][3][4][5][6]
Materials:
-
Confluent monolayer of cells on a culture dish
-
This compound salt stock solution (1 mM)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell scraper or sterile needle
Protocol:
-
Wash the confluent cell monolayer twice with the physiological buffer.
-
Prepare the loading solution by diluting the 1 mM Fura-FF stock solution to a final concentration of 100-500 µM in the physiological buffer.
-
Remove the buffer from the cells and add a small volume of the Fura-FF loading solution, just enough to cover the cell monolayer.
-
Gently scrape the cell monolayer with a cell scraper or a sterile needle to create transient pores in the cell membranes.[2]
-
Immediately after scraping, incubate the cells with the Fura-FF loading solution for 1-3 minutes at room temperature.
-
Gently wash the cells three times with the physiological buffer to remove the excess Fura-FF.
-
Add fresh culture medium and allow the cells to recover for at least 30 minutes before imaging.
Fluorescence Measurement and Calcium Concentration Calculation
Instrumentation:
-
Fluorescence microscope or plate reader capable of dual-wavelength excitation (around 340 nm and 380 nm) and emission detection (around 510 nm).
Protocol:
-
Excite the Fura-FF loaded cells alternately at ~340 nm and ~380 nm.
-
Record the fluorescence emission intensity at ~510 nm for each excitation wavelength.
-
Calculate the ratio of the fluorescence intensities (R) obtained from the two excitation wavelengths: R = F₃₄₀ / F₃₈₀.
-
Calculate the intracellular calcium concentration using the Grynkiewicz equation[7][8]:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-FF for Ca²⁺ (~5.5 µM).
-
R is the experimentally measured fluorescence ratio (F₃₄₀ / F₃₈₀).
-
Rmin is the fluorescence ratio in the absence of Ca²⁺ (zero calcium).
-
Rmax is the fluorescence ratio at saturating Ca²⁺ concentrations.
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.
-
In Vitro Calibration of Fura-FF
An in vitro calibration is essential to determine the Rmin, Rmax, and Sf2/Sb2 values for your specific experimental setup.[7][9][10][11]
Materials:
-
This compound salt
-
Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM EGTA, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaCl₂, pH 7.2)
-
Fluorometer or fluorescence microscope
Protocol:
-
Prepare a solution of this compound salt (e.g., 1 µM) in the calcium-free buffer.
-
Measure the fluorescence intensity at 510 nm with excitation at 340 nm (F₃₄₀_min) and 380 nm (F₃₈₀_min).
-
Calculate Rmin = F₃₄₀_min / F₃₈₀_min.
-
Prepare a solution of this compound salt (e.g., 1 µM) in the calcium-saturating buffer.
-
Measure the fluorescence intensity at 510 nm with excitation at 340 nm (F₃₄₀_max) and 380 nm (F₃₈₀_max).
-
Calculate Rmax = F₃₄₀_max / F₃₈₀_max.
-
Calculate Sf2 / Sb2 = F₃₈₀_min / F₃₈₀_max.
-
Use these determined values in the Grynkiewicz equation to calculate the [Ca²⁺]i in your experimental samples.
Mandatory Visualizations
Signaling Pathway: Gq-PLC-IP3 Calcium Release
Caption: Gq-PLC-IP3 signaling pathway leading to intracellular calcium release.
Experimental Workflow: In Vitro this compound Protocol
Caption: Experimental workflow for measuring intracellular calcium with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. confluence.crbs.ucsd.edu [confluence.crbs.ucsd.edu]
- 3. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionoptix.com [ionoptix.com]
- 11. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Fura-FF Pentapotassium in Neuronal Calcium Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fura-FF Pentapotassium
This compound is a low-affinity, ratiometric fluorescent indicator for calcium ions (Ca²⁺). Its properties make it particularly well-suited for studying neuronal calcium signaling, especially in compartments with high calcium concentrations or in cells with low intrinsic calcium buffering capacity. As a pentapotassium salt, Fura-FF is membrane-impermeant and is typically introduced into cells via microinjection or through a patch pipette.
Key advantages of this compound in neuronal studies include:
-
Low Affinity for Calcium: Fura-FF possesses a higher dissociation constant (Kd) for Ca²⁺ compared to indicators like Fura-2. This makes it ideal for measuring high calcium concentrations without becoming saturated, which can occur in specific neuronal microdomains like presynaptic terminals during intense activity.
-
Ratiometric Measurement: Fura-FF is a ratiometric dye, meaning its fluorescence excitation spectrum shifts upon binding to Ca²⁺. By measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically around 340 nm and 380 nm), the intracellular calcium concentration can be determined independently of dye concentration, photobleaching, and cell thickness.[1]
-
High Specificity and Dynamic Range: Fura-FF is characterized by high specificity for Ca²⁺, a wide dynamic range, and low pH sensitivity, making it a robust choice for quantitative calcium imaging.[2]
Data Presentation
The following tables summarize the key quantitative properties of this compound.
Table 1: Spectral and Chemical Properties of this compound
| Property | Value |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm[3] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm[3] |
| Emission Wavelength | ~507-514 nm[3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6.0 µM[2] |
| Molecular Weight | 853.94 g/mol |
| Solubility | Water |
Table 2: Recommended Starting Concentrations for Patch Pipette Loading
| Parameter | Recommended Range |
| Fura-FF in Pipette Solution | 100 - 200 µM[4] |
| Loading Time | 15 - 30 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Loading Solution for Patch Pipette
Materials:
-
This compound salt
-
Internal pipette solution appropriate for the target neurons (e.g., a potassium gluconate-based solution)
-
High-purity water (Milli-Q or equivalent)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare the internal pipette solution: Prepare your standard internal solution for patch-clamp recording, ensuring it is filtered and stored appropriately.
-
Calculate the required amount of Fura-FF: Based on the desired final concentration (e.g., 100 µM) and the volume of internal solution you will prepare, calculate the mass of this compound salt needed.
-
Dissolve Fura-FF:
-
Aliquot the required volume of internal solution into a microcentrifuge tube.
-
Add the calculated mass of this compound salt to the internal solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
-
Store the loading solution: Protect the Fura-FF containing internal solution from light by wrapping the tube in aluminum foil. It is recommended to prepare this solution fresh on the day of the experiment.
Protocol 2: Loading Neurons with this compound via Patch Pipette
Materials:
-
Prepared neuronal culture or brain slice
-
Patch-clamp rig with fluorescence microscopy capabilities
-
Micropipette puller
-
Patch pipettes (borosilicate glass)
-
Fura-FF loading solution (from Protocol 1)
Procedure:
-
Pull patch pipettes: Fabricate patch pipettes with a resistance appropriate for your target neurons (typically 3-7 MΩ).
-
Back-fill the pipette: Fill the tip of the patch pipette with the Fura-FF loading solution, and then back-fill with the same solution.
-
Establish a whole-cell patch-clamp configuration:
-
Approach a target neuron and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Allow for dye diffusion: Maintain the whole-cell configuration for 15-30 minutes to allow the Fura-FF to diffuse from the pipette into the neuron. The time required for adequate loading will depend on the size of the neuron and the pipette resistance.
-
Monitor loading: If possible, periodically check the fluorescence of the neuron at the isosbestic point of Fura-FF (~360 nm) to monitor the progress of dye loading.
Protocol 3: Ratiometric Calcium Imaging with Fura-FF
Materials:
-
Fura-FF loaded neuron (from Protocol 2)
-
Inverted or upright microscope equipped for fluorescence imaging
-
Light source capable of rapidly switching between ~340 nm and ~380 nm excitation
-
Emission filter centered around 510 nm
-
Sensitive camera (e.g., sCMOS or EMCCD)
-
Image acquisition and analysis software
Procedure:
-
Microscope setup:
-
Place the neuronal preparation on the microscope stage.
-
Focus on the Fura-FF loaded neuron.
-
Set the excitation wavelengths to alternate between approximately 340 nm and 380 nm.
-
Set the emission filter to collect fluorescence around 510 nm.
-
-
Image acquisition:
-
Acquire a series of image pairs, one at 340 nm excitation and one at 380 nm excitation.
-
The acquisition frequency will depend on the kinetics of the calcium signals you wish to resolve.
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times.[1]
-
-
Data analysis:
-
For each time point, subtract the background fluorescence from both the 340 nm and 380 nm images.
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each pixel or region of interest (ROI).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
-
Calibration (optional): To convert the fluorescence ratio to absolute calcium concentrations, a calibration procedure is required using solutions of known calcium concentrations. The Grynkiewicz equation is commonly used for this purpose.[5]
Mandatory Visualization
References
- 1. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ratiometric Imaging for Quantification of Elevated Ca2+ in Neurons Using Synthetic Low-Affinity Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Ratiometric Measurement of Intracellular Calcium with Fura-FF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission. Dysregulation of Ca²⁺ signaling is implicated in numerous diseases, making it a key target for drug discovery. Fura-FF is a ratiometric fluorescent indicator designed for the quantitative measurement of intracellular Ca²⁺ concentrations. As a low-affinity Ca²⁺ indicator, Fura-FF is particularly well-suited for studying cellular compartments with high Ca²⁺ concentrations or for monitoring large Ca²⁺ transients that would saturate high-affinity indicators like Fura-2. This document provides detailed application notes and experimental protocols for the use of Fura-FF in measuring intracellular Ca²⁺.
Principle of Ratiometric Measurement with Fura-FF
Fura-FF is a dual-excitation ratiometric dye. Upon binding to Ca²⁺, its fluorescence excitation maximum shifts from approximately 365 nm (Ca²⁺-free) to 339 nm (Ca²⁺-bound), while the emission maximum remains relatively constant at around 510 nm.[1] The ratiometric approach involves measuring the fluorescence emission intensity at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is directly proportional to the intracellular Ca²⁺ concentration. This ratiometric measurement minimizes issues associated with uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible results.[2]
Advantages of Fura-FF
-
Low Calcium Affinity: With a dissociation constant (Kd) of approximately 5.5-6.0 µM, Fura-FF is ideal for measuring high intracellular Ca²⁺ concentrations (in the micromolar range) without becoming saturated.[3] This makes it suitable for studying organelles like the endoplasmic reticulum and mitochondria, or for monitoring large Ca²⁺ influxes.
-
Negligible Magnesium Sensitivity: Fura-FF shows minimal interference from intracellular magnesium ions, a common issue with some other Ca²⁺ indicators.[1][3]
-
Ratiometric Quantification: The dual-excitation properties of Fura-FF allow for precise and quantitative measurements of Ca²⁺ concentrations, independent of dye concentration and other experimental variables.[2]
Quantitative Data Summary
| Property | Value | References |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6.0 µM | [3] |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm | [1] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | [1] |
| Emission Wavelength | ~507-514 nm | [1] |
| Recommended Excitation Wavelengths for Ratiometry | 340 nm and 380 nm | |
| Magnesium Sensitivity | Negligible | [1][3] |
Signaling Pathways and Experimental Workflows
Intracellular Calcium Signaling Pathway
Caption: A simplified diagram of a common intracellular calcium signaling pathway.
Experimental Workflow for Fura-FF Measurement
References
Application Notes and Protocols: Fura-FF Pentapotassium for Calcium Imaging
Fura-FF pentapotassium salt is a low-affinity, ratiometric fluorescent indicator used for the quantification of high intracellular calcium concentrations. As a derivative of Fura-2, Fura-FF possesses similar spectral properties but has a significantly higher calcium dissociation constant (Kd), making it ideal for studying cellular compartments with high calcium levels, such as mitochondria and neuronal dendrites.[1] Its low affinity prevents indicator saturation in environments with high calcium concentrations.[1][2] Furthermore, its negligible sensitivity to magnesium reduces interference from this cation.[1]
The pentapotassium salt form of Fura-FF is membrane-impermeant and requires invasive loading techniques such as microinjection, electroporation, or scrape loading to be introduced into cells.[2][3]
Spectral Properties
The key advantage of ratiometric indicators like Fura-FF is the dual-wavelength excitation. Upon binding to calcium, Fura-FF exhibits a shift in its excitation maximum, while the emission maximum remains relatively stable. The ratio of fluorescence emission at the two excitation wavelengths is used to calculate the intracellular calcium concentration, which minimizes issues related to uneven dye loading, photobleaching, and variable cell thickness.[4][5]
| Property | Calcium-Free | Calcium-Saturated | Reference |
| Excitation Maximum | ~365 nm | ~339 nm | [1][6][7] |
| Emission Maximum | ~514 nm | ~507 nm | [1][6][7] |
| Dissociation Constant (Kd) | \multicolumn{2}{c | }{~6 - 10 µM} | [1][8] |
Experimental Protocols
Protocol 1: Cell Loading via Microinjection
This method is ideal for single-cell analysis as it allows for precise control over the amount of dye delivered to individual cells.[2]
Materials:
-
This compound salt
-
Microinjection Buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.2)
-
High-quality glass micropipettes
-
Micromanipulator and microinjector system
-
Inverted fluorescence microscope with appropriate filter sets for Fura-FF
Procedure:
-
Prepare Fura-FF Solution: Dissolve this compound salt in the microinjection buffer to a final concentration of 1-5 mM.
-
Load Micropipette: Backfill a clean glass micropipette with the Fura-FF solution.
-
Cell Preparation: Culture cells on a glass-bottom dish or coverslip suitable for microscopy.
-
Microinjection: Under microscopic guidance, use the micromanipulator to carefully insert the micropipette into the cytoplasm of the target cell. Inject a small volume of the Fura-FF solution.
-
Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C to allow for de-esterification and even distribution of the dye within the cytoplasm.
-
Imaging: Proceed with fluorescence imaging, alternating excitation between ~340 nm and ~380 nm and collecting emission at ~510 nm.
Protocol 2: Cell Loading via Electroporation
Electroporation is suitable for loading a larger population of cells simultaneously.[2]
Materials:
-
This compound salt
-
Electroporation Buffer (e.g., calcium-free PBS)
-
Electroporator and appropriate cuvettes
-
Suspension or adherent cells
Procedure:
-
Prepare Electroporation Solution: Dissolve this compound salt in the electroporation buffer to a final concentration of 100-500 µM.
-
Cell Preparation: Harvest and wash the cells, resuspending them in the electroporation buffer containing Fura-FF.
-
Electroporation: Transfer the cell suspension to an electroporation cuvette and apply an optimized electrical pulse. Optimization is crucial to maximize loading efficiency while maintaining cell viability.
-
Recovery: After electroporation, allow the cells to recover in a suitable culture medium for at least 30-60 minutes.
-
Plating and Imaging: Plate the cells onto a glass-bottom dish and allow them to adhere before commencing imaging.
Protocol 3: General Protocol for Calcium Imaging (using AM Ester form for broader applicability)
While the pentapotassium salt is membrane-impermeant, the acetoxymethyl (AM) ester form of Fura dyes is commonly used for its ability to passively diffuse across the cell membrane. The following is a general protocol for using Fura-2 AM, which can be adapted for Fura-FF AM.[4][9][10]
Materials:
-
Fura-FF, AM ester
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline (HBS) or other suitable physiological buffer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mM stock solution of Fura-FF, AM in anhydrous DMSO.[10] Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a 10% (w/v) Pluronic F-127 stock solution in DMSO.
-
-
Prepare Loading Buffer: For a final Fura-FF, AM concentration of 2-5 µM, dilute the stock solution in HBS. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.[5]
-
Cell Loading:
-
Grow cells on glass coverslips to an appropriate confluency.
-
Remove the culture medium and wash the cells with HBS.
-
Add the Fura-FF, AM loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[9][10] The optimal time and temperature should be determined empirically for each cell type.
-
-
De-esterification:
-
After loading, wash the cells twice with HBS to remove extracellular dye.
-
Incubate the cells in fresh HBS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage.
-
Excite the cells alternately at ~340 nm and ~380 nm and record the fluorescence emission at ~510 nm.[4]
-
The ratio of the fluorescence intensities (F340/F380) is then calculated to determine the intracellular calcium concentration.
-
Visualizations
Caption: Experimental workflow for intracellular calcium imaging using Fura-FF.
Caption: A generic signaling pathway leading to intracellular calcium release.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. This compound salt | Calcium Fluorescent Dyes | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fura-FF, pentapotassium salt [Fura-2FF, pentapotassium salt] *CAS 192140-58-2* | AAT Bioquest [aatbio.com]
- 9. brainvta.tech [brainvta.tech]
- 10. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: In Situ Calibration of Fura-FF for Quantitative Calcium Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fura-FF is a ratiometric fluorescent indicator dye used for the quantification of intracellular calcium concentration ([Ca²⁺]i). As a low-affinity calcium indicator, Fura-FF is particularly well-suited for measuring high calcium concentrations that would saturate higher-affinity dyes like Fura-2. The pentapotassium salt form of Fura-FF is cell-impermeant and therefore requires intracellular loading via methods such as microinjection or scrape loading.
Accurate quantitative analysis of [Ca²⁺]i using Fura-FF necessitates an in situ calibration to determine key parameters within the experimental cellular environment. This process accounts for factors such as cytosolic viscosity, protein binding, and temperature, which can influence the dye's spectral properties. The in situ calibration determines the minimum (Rmin) and maximum (Rmax) fluorescence ratios, which, along with the dissociation constant (Kd), are essential for the accurate calculation of [Ca²⁺]i using the Grynkiewicz equation.[1] This application note provides a detailed protocol for the in situ calibration of Fura-FF pentapotassium salt for robust and reliable quantitative calcium analysis.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound salt, critical for experimental design and data analysis.
| Property | Value | Notes |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 µM (in vitro)[2][3] | The in situ Kd can vary (e.g., 6-13 µM in cells) and should ideally be determined empirically for the specific cell type and experimental conditions.[4] |
| Excitation Wavelengths | ~340 nm (Ca²⁺-bound) / ~380 nm (Ca²⁺-free) | The ratio of fluorescence emission at these excitation wavelengths is used for quantification. |
| Emission Wavelength | ~510 nm | |
| Rmin | Empirically Determined | The fluorescence ratio (F340/F380) in the absence of Ca²⁺ (plus a Ca²⁺ chelator like EGTA). |
| Rmax | Empirically Determined | The fluorescence ratio (F340/F380) at saturating Ca²⁺ concentrations. |
Experimental Protocols
This section details the necessary protocols for loading this compound salt into cells and performing the subsequent in situ calibration.
Loading this compound Salt into Cells
As the pentapotassium salt of Fura-FF is not membrane-permeant, it must be introduced into the cytoplasm using physical methods. Choose the method most appropriate for your experimental setup.
This method is ideal for single-cell analysis and provides precise control over the amount of dye loaded.
Materials:
-
This compound salt
-
Intracellular-like buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes (borosilicate glass)
-
Micropipette puller
-
Micromanipulator and microinjection system
-
Inverted fluorescence microscope
Procedure:
-
Prepare Fura-FF Injection Solution: Dissolve this compound salt in the intracellular-like buffer to a final concentration of 1-10 mM.
-
Pull Micropipettes: Use a micropipette puller to create micropipettes with a fine tip (approximately 0.1-0.5 µm).
-
Backfill the Micropipette: Carefully backfill the micropipette with the Fura-FF injection solution.
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for microscopy.
-
Microinjection:
-
Mount the dish on the inverted microscope stage.
-
Using the micromanipulator, carefully bring the micropipette into contact with the plasma membrane of a target cell.
-
Apply a brief, positive pressure pulse to deliver a small volume of the Fura-FF solution into the cytoplasm.
-
Carefully withdraw the micropipette.
-
-
Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C before proceeding with the calibration protocol.
This method is suitable for loading a population of adherent cells.
Materials:
-
This compound salt
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺-free
-
Cell scraper or rubber policeman
-
Cell culture dishes
Procedure:
-
Prepare Fura-FF Loading Solution: Dissolve this compound salt in Ca²⁺ and Mg²⁺-free PBS to a final concentration of 100-500 µM.
-
Cell Preparation: Grow cells to a confluent monolayer in a culture dish.
-
Loading:
-
Aspirate the culture medium.
-
Gently wash the cells once with Ca²⁺ and Mg²⁺-free PBS.
-
Add the Fura-FF loading solution to cover the cell monolayer.
-
Gently scrape a section of the cell monolayer with a cell scraper. This mechanical disruption transiently permeabilizes the cells, allowing the dye to enter.
-
-
Resealing and Washing: Immediately after scraping, gently wash the cells three times with a physiological buffer containing 1-2 mM Ca²⁺ to promote membrane resealing and remove extracellular dye.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for even distribution of the dye within the cytoplasm.
In Situ Calibration Protocol
This protocol determines the minimum (Rmin) and maximum (Rmax) fluorescence ratios necessary for calculating the intracellular Ca²⁺ concentration. This is achieved by using a Ca²⁺ ionophore to make the plasma membrane permeable to Ca²⁺, allowing for the equilibration of intracellular and extracellular Ca²⁺ concentrations.
Materials:
-
Fura-FF-loaded cells
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 1-2 mM Ca²⁺
-
Nominally Ca²⁺-free physiological buffer containing 5-10 mM EGTA
-
High Ca²⁺ buffer (e.g., physiological buffer with 5-10 mM Ca²⁺)
-
Ca²⁺ ionophore stock solution (e.g., 1-10 mM Ionomycin or 4-Bromo A-23187 in DMSO)
-
Fluorescence imaging system capable of ratiometric measurements (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Baseline Fluorescence Ratio (R):
-
Place the dish with Fura-FF-loaded cells on the microscope stage.
-
Perfuse the cells with the standard physiological buffer containing Ca²⁺.
-
Acquire fluorescence images at both 340 nm and 380 nm excitation and calculate the baseline ratio (R = F340/F380) from a region of interest (ROI) within a loaded cell.
-
-
Maximum Fluorescence Ratio (Rmax) Determination:
-
To the physiological buffer, add a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) and perfuse the cells with the high Ca²⁺ buffer.
-
Allow the fluorescence ratio to reach a stable maximum as extracellular Ca²⁺ floods the cell. This may take several minutes.
-
Record the maximum fluorescence ratio (Rmax).
-
-
Minimum Fluorescence Ratio (Rmin) Determination:
-
Wash out the high Ca²⁺ buffer and ionophore with the nominally Ca²⁺-free buffer containing EGTA.
-
Perfuse the cells with the nominally Ca²⁺-free buffer containing the Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) and 5-10 mM EGTA to chelate all free Ca²⁺.
-
Allow the fluorescence ratio to reach a stable minimum.
-
Record the minimum fluorescence ratio (Rmin).
-
-
Background Correction:
-
It is crucial to subtract the background fluorescence from all measurements.
-
Determine the background fluorescence from a region of the coverslip with no cells.
-
Corrected Fluorescence = Measured Fluorescence - Background Fluorescence.
-
Calculation of Intracellular Ca²⁺ Concentration
The intracellular free calcium concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]i = Kd * β * (R - Rmin) / (Rmax - R)
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of Fura-FF for Ca²⁺ (~5.5 - 13 µM).
-
β is the ratio of the fluorescence intensity at 380 nm excitation under Ca²⁺-free conditions (F380min) to that under Ca²⁺-saturating conditions (F380max).
-
R is the measured fluorescence ratio (F340/F380) in the experimental cell.
-
Rmin is the minimum fluorescence ratio in the absence of Ca²⁺.
-
Rmax is the maximum fluorescence ratio at saturating Ca²⁺ concentrations.
Mandatory Visualizations
Caption: Experimental workflow for in situ calibration of Fura-FF.
Caption: Simplified overview of a common intracellular calcium signaling pathway.
References
- 1. Measuring [Ca2+] with fluorescent indicators: theoretical approach to the ratio method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Calcium Imaging with Fura-FF Pentapotassium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fura-FF pentapotassium, a low-affinity fluorescent indicator, for in vivo calcium imaging experiments. This document details the indicator's properties, provides protocols for its application, and outlines methods for data analysis, empowering researchers to accurately measure high-concentration calcium dynamics in living organisms.
Introduction to this compound
Fura-FF is a ratiometric calcium indicator that is structurally similar to Fura-2 but with a significantly lower affinity for calcium. This characteristic makes it an ideal probe for measuring high intracellular calcium concentrations that would saturate higher-affinity indicators. The pentapotassium salt form of Fura-FF is a cell-impermeant molecule, necessitating direct introduction into the cytoplasm for in vivo applications. Its negligible sensitivity to magnesium ions reduces potential interference in physiological environments.[1]
Data Presentation
Table 1: Spectral and Chemical Properties of this compound
| Property | Value | References |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm | [2][3] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | [2][3] |
| Emission Wavelength (Ca²⁺-free) | ~514 nm | [2][3] |
| Emission Wavelength (Ca²⁺-bound) | ~507 nm | [2][3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 19.2 µM | [4] |
| Form | Pentapotassium Salt | |
| Cell Permeability | Membrane Impermeant | [2][5] |
Table 2: Two-Photon Excitation Properties of Fura-FF
| Property | Value | References |
| Two-Photon Excitation Range | 750 - 850 nm | [4][6] |
| Optimal Two-Photon Excitation Wavelength | ~810 nm for best signal-to-background | [6] |
| Two-Photon Fluorescence Change with Ca²⁺ | Decrease in fluorescence with increasing [Ca²⁺] | [4][6] |
Experimental Protocols
Disclaimer: The following protocols are adapted from general procedures for in vivo loading of cell-impermeant dyes. Researchers should optimize these protocols for their specific animal model and target tissue. Crucially, specific in vivo toxicity and phototoxicity data for this compound is limited. It is strongly recommended that researchers conduct preliminary toxicity studies before proceeding with large-scale experiments.
Protocol 1: In Vivo Single-Cell Loading via Microinjection
This method allows for the precise loading of a single cell with this compound.
Materials:
-
This compound salt
-
Internal solution (e.g., artificial cerebrospinal fluid with appropriate ionic composition for the target neurons)
-
High-resistance glass micropipettes (2-5 MΩ)
-
Micromanipulator and microinjection system
-
Two-photon microscope
Procedure:
-
Animal Preparation: Anesthetize the animal and perform the necessary surgical procedures to expose the target brain region or tissue. Secure the animal on the microscope stage.
-
Pipette Preparation: Dissolve this compound in the internal solution to a final concentration of 50-200 µM. Backfill a high-resistance glass micropipette with the Fura-FF solution.
-
Targeted Microinjection: Under visual guidance (e.g., using differential interference contrast or two-photon imaging), carefully approach a target cell with the micropipette.
-
Dye Loading: Gently penetrate the cell membrane to achieve a whole-cell patch-clamp configuration. Allow the Fura-FF to diffuse from the pipette into the cell for 5-15 minutes. Alternatively, apply small, controlled pressure pulses to inject the dye.
-
Pipette Retraction: Carefully withdraw the micropipette.
-
Recovery: Allow the cell to recover for at least 15-30 minutes before commencing imaging to ensure dye equilibration and cell health.
Protocol 2: In Vivo Bulk Loading via Electroporation
This technique enables the loading of a population of cells in a targeted region.
Materials:
-
This compound salt
-
Electroporation buffer (e.g., sterile phosphate-buffered saline)
-
Micropipette for dye delivery
-
Electroporator with fine-tipped electrodes
-
Two-photon microscope
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Pipette and Electrode Preparation: Prepare a solution of this compound in the electroporation buffer (1-5 mM). Position the dye-filled micropipette and the electroporation electrodes over the target region.
-
Dye Ejection and Electroporation: Apply a small amount of pressure to eject the Fura-FF solution into the extracellular space. Immediately apply a series of voltage pulses using the electroporator. The optimal voltage, pulse duration, and number of pulses must be determined empirically for each tissue and cell type to maximize loading efficiency while minimizing cell damage.
-
Recovery: Allow the tissue to recover for 30-60 minutes post-electroporation before imaging.
Two-Photon Imaging Protocol
Setup:
-
Microscope: A two-photon laser scanning microscope equipped with a tunable Ti:Sapphire laser.
-
Excitation: Tune the laser to approximately 810 nm for optimal excitation of Fura-FF.
-
Emission: Use appropriate filter sets to collect the emission signal around 510 nm.
-
Ratiometric Imaging: Acquire two images sequentially, one at an excitation wavelength optimal for the Ca²⁺-bound form and another for the Ca²⁺-free form. For two-photon excitation of Fura dyes, a single excitation wavelength is often used, and the change in fluorescence intensity is monitored. However, for ratiometric imaging, alternating between two excitation wavelengths around the two-photon absorption peaks of the bound and free forms would be necessary, if distinguishable. A simpler approach with two-photon excitation is to monitor the fluorescence intensity change at a single wavelength (e.g., 810 nm), where an increase in calcium leads to a decrease in Fura-FF fluorescence.[4][6]
Data Analysis
-
Image Pre-processing: Correct for any motion artifacts in the time-series image stacks.
-
Region of Interest (ROI) Selection: Define ROIs corresponding to the cell bodies or other structures of interest.
-
Fluorescence Intensity Extraction: For each ROI, extract the mean fluorescence intensity for each time point from both excitation wavelengths (for ratiometric imaging) or the single excitation wavelength (for intensity-based measurements).
-
Ratio Calculation (for ratiometric imaging): Calculate the ratio (R) of the fluorescence intensities from the two excitation wavelengths (e.g., F_340nm / F_380nm for conventional microscopy, or the equivalent for two-photon excitation if applicable).
-
Calcium Concentration Calculation: Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation:[3][7]
[Ca²⁺] = K_d * [(R - R_min) / (R_max - R)] * (F_free_max / F_bound_max)
-
K_d: The dissociation constant of Fura-FF for Ca²⁺.
-
R: The measured fluorescence ratio.
-
R_min: The ratio in the absence of Ca²⁺.
-
R_max: The ratio at saturating Ca²⁺ concentrations.
-
F_free_max / F_bound_max: The ratio of fluorescence intensities of the Ca²⁺-free to the Ca²⁺-bound form at the second excitation wavelength.
-
-
In Vivo Calibration: Determining R_min, R_max, and the fluorescence ratio of the free and bound forms in vivo is challenging but crucial for accurate quantification.[4][7][8] This can be approximated by in situ calibration at the end of the experiment using ionophores (e.g., ionomycin) in combination with Ca²⁺-free and high Ca²⁺ solutions.[8][9]
Visualizations
Caption: Experimental workflow for in vivo calcium imaging with Fura-FF.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators | Journal of Neuroscience [jneurosci.org]
- 4. In vitro and in vivo calibration of low affinity genetic Ca2+ indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 9. Intracellular calibration of the fluorescent calcium indicator Fura-2 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Detecting Calcium Sparks and Waves with Fura-FF Pentapotassium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fura-FF pentapotassium salt for the detection and analysis of intracellular calcium (Ca²⁺) sparks and waves. Fura-FF is a low-affinity, ratiometric fluorescent indicator ideal for measuring the high Ca²⁺ concentrations characteristic of these elemental Ca²⁺ signaling events. Its negligible sensitivity to magnesium ions further enhances its utility in complex biological systems.
Introduction to Fura-FF and Calcium Signaling
Fura-FF is a derivative of the widely used Ca²⁺ indicator Fura-2, engineered to have a lower affinity for Ca²⁺. This property makes it particularly well-suited for studying cellular compartments with high Ca²⁺ concentrations or events involving large, rapid increases in Ca²⁺, such as Ca²⁺ sparks and waves, without becoming saturated. As a ratiometric dye, Fura-FF exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺, allowing for quantitative measurements of Ca²⁺ concentration that are less susceptible to artifacts like variations in dye concentration, cell thickness, and photobleaching.
Calcium sparks are localized, transient releases of Ca²⁺ from the sarcoplasmic or endoplasmic reticulum (SR/ER) through clusters of ryanodine receptors (RyRs). They are fundamental events in excitation-contraction coupling in muscle cells.
Calcium waves are regenerative phenomena where Ca²⁺ released into the cytosol diffuses and triggers further Ca²⁺ release from neighboring inositol 1,4,5-trisphosphate receptors (IP₃Rs), leading to a propagating wave of elevated Ca²⁺ across the cell.
Data Presentation: Properties of this compound Salt
The following table summarizes the key quantitative properties of this compound salt, providing a basis for experimental design and data interpretation.
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 10 µM | [1][2][3] |
| Excitation Maximum (Ca²⁺-free) | ~363-365 nm | |
| Excitation Maximum (Ca²⁺-bound) | ~335-339 nm | |
| Emission Maximum | ~505-514 nm | [3] |
| Cell Permeability | Impermeant | [3][4] |
| Form | Pentapotassium Salt | [3] |
| Solubility | Soluble in water | |
| Magnesium Sensitivity | Negligible | [1] |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and the experimental steps, the following diagrams are provided in Graphviz DOT language.
Calcium Spark Signaling Pathway
Caption: Calcium-induced calcium release (CICR) leading to a calcium spark.
Calcium Wave Signaling Pathway
Caption: IP₃-mediated calcium release and propagation of a calcium wave.
Experimental Workflow for this compound Salt
Caption: General experimental workflow for calcium imaging with Fura-FF.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that optimal conditions may vary depending on the cell type and experimental setup.
Protocol 1: Loading this compound Salt via Patch Pipette
This method is ideal for simultaneous electrophysiological recording and Ca²⁺ imaging in single cells.
Materials:
-
This compound salt
-
Internal pipette solution (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)
-
Patch-clamp setup with a fluorescence microscope
Procedure:
-
Prepare Fura-FF solution: Dissolve this compound salt in the internal pipette solution to a final concentration of 50-200 µM.
-
Fill patch pipette: Back-fill a borosilicate glass micropipette with the Fura-FF-containing internal solution.
-
Establish whole-cell configuration: Approach a target cell and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Dye diffusion: Allow Fura-FF to diffuse from the pipette into the cell cytoplasm for at least 10-15 minutes before starting imaging experiments.
Protocol 2: Loading this compound Salt via Microinjection
Microinjection allows for the delivery of the dye into cells that are not amenable to patch-clamping.
Materials:
-
This compound salt
-
Injection buffer (e.g., potassium-based intracellular-like buffer)
-
Micromanipulator and microinjection system
-
Inverted fluorescence microscope
Procedure:
-
Prepare injection solution: Dissolve this compound salt in the injection buffer to a final concentration of 1-10 mM.
-
Load micropipette: Back-fill a fine-tipped (0.1-0.5 µm) micropipette with the injection solution.
-
Perform microinjection: Under microscopic guidance, carefully insert the micropipette into the target cell and apply a brief pressure pulse to inject a small volume (estimated to be ~1% of the cell volume) of the Fura-FF solution.
-
Recovery: Allow the injected cell to recover for at least 15-30 minutes before imaging.
Protocol 3: Imaging Calcium Sparks with Confocal Microscopy
Imaging Setup:
-
Laser scanning confocal microscope equipped with excitation wavelengths for 340 nm and 380 nm.
-
High numerical aperture (NA ≥ 1.3) oil-immersion objective (e.g., 60x or 100x).
Acquisition Parameters:
-
Mode: Line-scan mode for high temporal resolution.
-
Scan speed: 1-2 milliseconds per line.
-
Pixel size: Approximately 0.1 µm.
-
Excitation: Alternate between 340 nm and 380 nm excitation for ratiometric imaging.
-
Emission: Collect emitted fluorescence at ~510 nm.
-
Laser power: Use the lowest possible laser power to minimize phototoxicity and photobleaching.
Protocol 4: Imaging Calcium Waves with TIRF or Wide-field Microscopy
Imaging Setup:
-
Total Internal Reflection Fluorescence (TIRF) microscope or a wide-field fluorescence microscope with a sensitive camera (sCMOS or EMCCD).
-
Excitation source capable of rapidly switching between 340 nm and 380 nm.
Acquisition Parameters:
-
Frame rate: 10-100 Hz, depending on the speed of the wave.
-
Magnification: 20x or 40x objective to capture the entire cell or a large portion of it.
-
Excitation: Alternate between 340 nm and 380 nm.
-
Emission: Collect emitted fluorescence at ~510 nm.
Data Analysis
1. Ratiometric Analysis: The fundamental step in analyzing Fura-FF data is the calculation of the fluorescence ratio (R) of the emission intensity at 340 nm excitation (F₃₄₀) to that at 380 nm excitation (F₃₈₀): R = F₃₄₀ / F₃₈₀. This ratio is directly proportional to the intracellular Ca²⁺ concentration.[5][6]
2. Calcium Spark Analysis: Specialized software is often used for the automated detection and analysis of Ca²⁺ sparks. A popular and freely available tool is the SparkMaster plugin for ImageJ.[7][8][9]
Workflow using SparkMaster in ImageJ:
-
Open the line-scan image stack in ImageJ.
-
Run SparkMaster: The plugin will guide you through the analysis steps.
-
Set Detection Threshold: A critical parameter is the threshold for spark detection, typically set as a multiple of the standard deviation of the baseline noise (e.g., 1.5-3.0).
-
Quantify Spark Parameters: SparkMaster automatically quantifies several parameters for each detected spark:
-
Amplitude: The peak fluorescence intensity of the spark (ΔF/F₀).
-
Full Width at Half Maximum (FWHM): The spatial extent of the spark.
-
Full Duration at Half Maximum (FDHM): The temporal duration of the spark.
-
Time to Peak (TTP): The rise time of the spark.
-
Frequency: The number of sparks per unit area per unit time.
-
3. Calcium Wave Analysis: Calcium wave analysis can be performed using custom scripts in software like Python or MATLAB, or with commercially available imaging software.
General Workflow:
-
Region of Interest (ROI) Selection: Define ROIs within the cell to measure the fluorescence changes over time.
-
Background Subtraction: Subtract the background fluorescence from each frame.
-
Ratiometric Calculation: Calculate the 340/380 nm ratio for each pixel or ROI over time.
-
Wave Propagation Analysis:
-
Velocity: Measure the time it takes for the wave to travel between two defined points within the cell.
-
Amplitude: Determine the peak ratio change during the wave.
-
Frequency: For oscillating waves, measure the time between successive wave peaks.
-
Python for Calcium Wave Analysis: Libraries such as scikit-image and SciPy can be used for image processing and analysis. Custom scripts can be developed to automate the detection of wave fronts and the calculation of propagation speed and other parameters.[10][11][12][13][14]
Conclusion
This compound salt is a powerful tool for the quantitative investigation of high-concentration Ca²⁺ signaling events like sparks and waves. Its low affinity for Ca²⁺ and ratiometric properties enable accurate and reliable measurements. By following the detailed protocols for dye loading, imaging, and data analysis outlined in these application notes, researchers can effectively utilize Fura-FF to gain deeper insights into the complex spatiotemporal dynamics of intracellular Ca²⁺ signaling in health and disease.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 3. Fura-FF, pentapotassium salt [Fura-2FF, pentapotassium salt] *CAS 192140-58-2* | AAT Bioquest [aatbio.com]
- 4. biotium.com [biotium.com]
- 5. Factors shaping the confocal image of the calcium spark in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. SparkMaster: automated calcium spark analysis with ImageJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GitHub - GeorgeMcMullen/CalciPy: Python script for processing ratiometric calcium fluorescence data [github.com]
- 11. GitHub - DSulzerLab/Calcium_peaks_analysis: Python script to detect peaks in photometric calcium signal [github.com]
- 12. Example: Calcium waves — NEURON documentation [nrn.readthedocs.io]
- 13. Analyzing calcium imaging data using Python - FocalPlane [focalplane.biologists.com]
- 14. Tools for Quantitative Analysis of Calcium Signaling Data Using Jupyter-Lab Notebooks - PMC [pmc.ncbi.nlm.nih.gov]
Live-Cell Imaging of Calcium Dynamics Using Fura-FF Pentapotassium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, ranging from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure intracellular calcium dynamics is crucial for understanding fundamental cell biology and for the development of novel therapeutics. Fura-FF is a low-affinity, ratiometric fluorescent indicator dye designed for the quantitative measurement of high intracellular calcium concentrations. This document provides detailed application notes and protocols for the use of Fura-FF pentapotassium salt in live-cell imaging of calcium dynamics.
Fura-FF, a difluorinated derivative of Fura-2, possesses a significantly higher dissociation constant (Kd) for Ca²⁺, making it ideal for monitoring calcium levels in compartments with high concentrations, such as the endoplasmic reticulum and mitochondria, or in response to strong cellular stimuli that would saturate high-affinity indicators.[1] The pentapotassium salt form is membrane-impermeant, necessitating direct loading into the cytoplasm via techniques such as microinjection or electroporation. This ensures that the indicator is localized to the cytosol and not sequestered into organelles, providing a more accurate measure of cytoplasmic calcium dynamics.
Properties of this compound Salt
Fura-FF is a ratiometric indicator, meaning that the ratio of its fluorescence emission at two different excitation wavelengths is used to determine the Ca²⁺ concentration. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[2]
Spectral Properties
Upon binding to Ca²⁺, Fura-FF exhibits a shift in its excitation spectrum. The peak excitation wavelength shifts from approximately 365 nm in the absence of Ca²⁺ to around 339 nm in the presence of high Ca²⁺ concentrations. The emission maximum remains relatively constant at approximately 507-514 nm.[1][3]
Data Presentation
The following tables summarize the key quantitative properties of this compound salt and provide a comparison with the high-affinity calcium indicator, Fura-2.
Table 1: Spectroscopic and Chemical Properties of this compound Salt
| Property | Value | Reference |
| Excitation Wavelength (Ca²⁺-free) | ~365 nm | [1][3] |
| Excitation Wavelength (Ca²⁺-bound) | ~339 nm | [1][3] |
| Emission Wavelength | ~507 - 514 nm | [1][3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6.0 µM | |
| Molar Extinction Coefficient (ε) | Data not readily available | |
| Fluorescence Quantum Yield (Φ) | Data not readily available | |
| Form | Pentapotassium Salt | |
| Cell Permeability | Membrane Impermeant | |
| Magnesium Sensitivity | Negligible | [1] |
Table 2: Comparison of Fura-FF and Fura-2 Pentapotassium Salts
| Property | Fura-FF | Fura-2 | Reference |
| Ca²⁺ Affinity | Low | High | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~5.5 - 6.0 µM | ~145 nM | [4] |
| Excitation Shift upon Ca²⁺ Binding | Yes | Yes | [1][4] |
| Primary Application | High Ca²⁺ concentrations | Resting to moderately elevated Ca²⁺ levels | [1] |
| Molar Extinction Coefficient (ε) at 363 nm (Ca²⁺-free) | Data not readily available | ~27,000 M⁻¹cm⁻¹ | [4] |
| Molar Extinction Coefficient (ε) at 335 nm (Ca²⁺-bound) | Data not readily available | ~35,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) (Ca²⁺-free) | Data not readily available | 0.23 | [5] |
| Fluorescence Quantum Yield (Φ) (Ca²⁺-bound) | Data not readily available | 0.49 | [5] |
Experimental Protocols
Due to its membrane-impermeant nature, this compound salt must be introduced into cells using physical methods. Below are detailed protocols for microinjection and electroporation.
Protocol 1: Cell Loading via Microinjection
Microinjection allows for the precise delivery of the indicator into single cells, making it ideal for detailed single-cell analysis.
Materials:
-
This compound salt
-
Microinjection Buffer (e.g., 10 mM HEPES, 140 mM KCl, pH 7.2)
-
High-quality glass micropipettes
-
Micromanipulator and microinjector system
-
Inverted fluorescence microscope
Procedure:
-
Prepare Microinjection Solution: Dissolve this compound salt in the microinjection buffer to a final concentration of 1-10 mM.
-
Centrifuge the Solution: To prevent clogging of the micropipette, centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any particulates.
-
Backfill Micropipette: Carefully backfill a clean micropipette with the supernatant of the Fura-FF solution.
-
Cell Preparation: Plate cells on a glass-bottom dish or coverslip suitable for microscopy.
-
Microinjection: Under microscopic guidance, bring the micropipette into contact with the target cell. Apply a brief, controlled pressure pulse from the microinjector to deliver a small volume of the Fura-FF solution into the cytoplasm.
-
Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C to permit the dye to equilibrate within the cytoplasm before commencing imaging experiments.
Protocol 2: Cell Loading via Electroporation
Electroporation is a suitable method for loading a large population of cells simultaneously. Optimization of electroporation parameters is critical to achieve high loading efficiency while maintaining cell viability.
Materials:
-
This compound salt
-
Electroporation Buffer (cell-type dependent, e.g., Opti-MEM™ or a buffer with low ionic strength)
-
Electroporator and appropriate cuvettes
-
Suspension or adherent cells
Procedure:
-
Prepare Electroporation Solution: Dissolve this compound salt in the chosen electroporation buffer to a final concentration of 100-500 µM.
-
Cell Preparation:
-
For suspension cells, wash and resuspend them in the electroporation buffer at a concentration of 1-10 x 10⁶ cells/mL.
-
For adherent cells, trypsinize and wash them before resuspending in the electroporation buffer.
-
-
Electroporation:
-
Mix the cell suspension with the Fura-FF electroporation solution.
-
Transfer the mixture to an electroporation cuvette.
-
Apply the optimized electrical pulse (voltage and duration will vary depending on the cell type and electroporator).
-
-
Recovery:
-
Immediately after electroporation, gently transfer the cells to a fresh culture medium.
-
Allow the cells to recover for several hours or overnight before conducting calcium imaging experiments.
-
Visualizations
Calcium Signaling Pathway: ER-Mitochondria Calcium Crosstalk
Fura-FF is particularly useful for studying calcium dynamics in subcellular compartments with high calcium concentrations, such as the interface between the endoplasmic reticulum (ER) and mitochondria. The following diagram illustrates this key signaling pathway.
Caption: ER-Mitochondria calcium signaling pathway.
Experimental Workflow: this compound Salt Loading and Imaging
The following diagram outlines the general workflow for a live-cell calcium imaging experiment using this compound salt.
Caption: Experimental workflow for Fura-FF imaging.
References
Troubleshooting & Optimization
How to minimize Fura-FF pentapotassium photobleaching during imaging.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to help minimize photobleaching of Fura-FF pentapotassium during live-cell calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Fura-FF is a fluorescent, ratiometric calcium indicator.[1][2] It is a derivative of the more common Fura-2 dye but has a lower affinity for calcium (dissociation constant, Kd ≈ 5.5-10 µM)[1][3]. This lower affinity makes it particularly useful for measuring high concentrations of calcium, such as those found in mitochondria or during large calcium influx events, without becoming saturated.[2] The pentapotassium salt is the water-soluble, membrane-impermeant form of the dye, which is the active form inside the cell after the AM ester groups are cleaved by intracellular esterases.[1][4] Like Fura-2, it is an excitation-ratiometric dye, meaning its fluorescence excitation peak shifts upon binding to calcium, which allows for quantitative measurements of calcium concentration that are less dependent on dye concentration or illumination intensity.[4][5][6]
Q2: What is photobleaching?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[7][8][9] When a fluorescent molecule is exposed to high-intensity light, it is repeatedly excited, which can lead to structural instability and chemical alterations, often involving reactions with molecular oxygen.[7][9][10] This process results in a progressive fading of the fluorescent signal during an imaging experiment.[9][11]
Q3: Why is my Fura-FF signal susceptible to photobleaching?
A3: All fluorophores are susceptible to photobleaching to some extent, and Fura-FF is no exception.[7] The process is driven by the total number of excitation-emission cycles a molecule undergoes.[8][12] Factors that accelerate photobleaching include high-intensity excitation light, long exposure times, and the presence of reactive oxygen species (ROS).[10] Since calcium imaging often requires capturing rapid dynamic processes, there can be a temptation to use high light intensities and fast acquisition rates, which collectively increase the total light dose delivered to the sample and thus accelerate photobleaching.[13]
Q4: What are the consequences of photobleaching in my experiment?
A4: The primary consequence of photobleaching is a reduction in the signal-to-noise ratio (SNR) as the fluorescent signal fades over time. This can make it difficult to detect real biological signals, especially subtle changes in calcium concentration. For quantitative techniques, photobleaching can skew data and lead to inaccurate measurements.[11] Furthermore, the high light intensities that cause photobleaching can also lead to phototoxicity, where the light and resulting reactive oxygen species damage cellular components, potentially altering the biological processes you are trying to measure and compromising cell health.[13][14]
Troubleshooting Guide
Q1: My Fura-FF signal is fading very quickly. What are the first things I should check?
A1: Rapid signal fading is a classic sign of photobleaching. Here is a step-by-step approach to diagnose and mitigate the issue.
Caption: Initial troubleshooting workflow for rapid signal fading.
Q2: How can I optimize my microscope settings to reduce photobleaching?
A2: Optimizing your acquisition parameters is the most effective way to minimize photobleaching. The goal is to deliver the minimum number of photons required to obtain an adequate signal-to-noise ratio.
-
Reduce Excitation Light Intensity : Use the lowest possible light intensity that provides a usable signal.[10][12][15] This can be achieved by using neutral density (ND) filters or by directly lowering the power of your laser or LED light source.[11][15]
-
Minimize Exposure Time : Use the shortest camera exposure time necessary. While longer exposures can improve signal-to-noise, they increase the total light dose.[13] It is often better to use a shorter exposure time and increase the camera gain or use pixel binning to improve the signal.[16]
-
Avoid Unnecessary Illumination : Ensure the light source shutter is closed whenever you are not actively acquiring an image.[15][17] Many imaging software platforms can synchronize the shutter with the camera to prevent sample illumination between frames. When searching for a region of interest, use transmitted light or a lower magnification objective to find your cells before switching to fluorescence.[11][16]
-
Optimize Acquisition Frequency : Only collect as many images as are necessary to answer your biological question.[15] Avoid unnecessarily high frame rates for slow processes.
Caption: Relationship between imaging parameters and experimental outcomes.
Q3: My signal-to-noise ratio (SNR) is poor after reducing excitation intensity. What should I do?
A3: A low SNR is a common trade-off when minimizing photobleaching. Here are several strategies to improve it:
-
Increase Camera Gain : Increasing the gain on an EMCCD or sCMOS camera will amplify the signal. This can increase noise as well, but it often improves the SNR enough to be useful.
-
Use Pixel Binning : Binning combines adjacent pixels into a single larger pixel. For example, 2x2 binning combines 4 pixels into one. This increases the signal captured per pixel, thereby improving SNR, but at the cost of reduced spatial resolution.[16]
-
Use a Higher Quantum Efficiency Camera : A camera with higher quantum efficiency can convert more photons into electrons, resulting in a stronger signal for the same amount of light.[17]
-
Slightly Increase Exposure Time : While you want to minimize exposure, sometimes a small increase is the best way to improve SNR. The key is to find a balance between acceptable photobleaching and a usable signal.[17] Studies have shown that longer exposure times coupled with lower light intensities can sometimes reduce photobleaching and phototoxicity compared to short, high-intensity exposures for the same total light dose.[13]
Q4: Are there any chemical agents I can use to reduce photobleaching?
A4: Yes, anti-fade reagents can be added to the imaging medium to reduce photobleaching, primarily by scavenging reactive oxygen species that damage the fluorophore.[10][18] However, their use in live-cell imaging must be approached with caution as they can sometimes affect cell physiology.
| Anti-Fade Agent | Mechanism | Considerations for Live-Cell Imaging |
| n-Propyl gallate (NPG) | Free radical scavenger.[18] | Nontoxic and commonly used with live cells. However, it can have anti-apoptotic properties, which might interfere with the experiment.[18][19] |
| Trolox | A water-soluble derivative of Vitamin E that acts as an antioxidant.[20] | Has been shown to have a cytoprotective effect and low cytotoxicity in many cell lines. The optimal concentration may need to be determined empirically for your cell type.[15] |
| Ascorbate (Vitamin C) | Oxygen scavenger.[20] | Can be effective but may alter the redox state of the cell, potentially impacting signaling pathways. |
| Oxyrase® | An enzymatic system that removes dissolved oxygen from the medium.[15] | Effective at reducing oxygen-mediated photobleaching without affecting intracellular functions.[15] |
Q5: My cells seem unhealthy or are dying during the experiment. Could this be related to photobleaching?
A5: Yes, this is a strong possibility. The high-energy light used for fluorescence excitation, particularly in the UV range required for Fura-FF (340/380 nm), can be toxic to cells.[5][14] This phenomenon, known as phototoxicity, is caused by the same conditions that lead to photobleaching—namely, high-intensity light and the generation of reactive oxygen species.[13] If you observe signs of cell stress (e.g., blebbing, rounding, detachment, or lack of motility), you must reduce the total light dose. All the strategies used to reduce photobleaching will also reduce phototoxicity.[15]
Experimental Protocols
Protocol 1: Loading Live Cells with Fura-FF, AM
This protocol is adapted from standard procedures for Fura-2 AM, which is structurally and functionally similar to Fura-FF AM.[3][5][21]
Materials:
-
Fura-FF, AM (Acetoxymethyl ester form)
-
High-quality, anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer of your choice, free of phenol red.[5]
-
Pluronic® F-127 (optional, to aid dye solubilization)[3]
-
Probenecid (optional, to prevent dye leakage)[22]
Procedure:
-
Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of Fura-FF, AM in anhydrous DMSO.[3] Aliquot into single-use volumes and store at -20°C, protected from light and moisture.[3][5]
-
Prepare Loading Solution: On the day of the experiment, thaw an aliquot of the Fura-FF, AM stock solution. Prepare a working solution with a final concentration of 2 to 5 µM in your chosen buffer.[3][21] The exact concentration should be determined empirically for your cell type.[3]
-
Optional: To aid solubilization, first mix the Fura-FF, AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting into the final buffer.
-
-
Cell Loading:
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells two to three times with fresh, warm buffer to remove excess extracellular dye.[4]
-
Optional: The wash buffer can be supplemented with an anion transporter inhibitor like probenecid (1 mM) to reduce dye leakage from the cells.[3]
-
Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging: The cells are now ready for imaging. Proceed with your experiment, applying the principles of minimal illumination discussed in the troubleshooting guide.
Protocol 2: Preparing an Anti-Fade Imaging Buffer
This protocol provides an example of how to prepare a live-cell imaging buffer supplemented with Trolox.
Materials:
-
Physiological buffer (e.g., HBSS or Tyrode's solution)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
NaOH (for pH adjustment)
Procedure:
-
Prepare a 100 mM stock solution of Trolox in ethanol or DMSO. Store at -20°C.
-
On the day of the experiment, warm your physiological buffer to 37°C.
-
Dilute the Trolox stock solution into the buffer to a final concentration of 100-800 µM.[20] The optimal concentration should be tested to ensure it is not toxic to your specific cells.[15]
-
Vortex gently to mix.
-
Check the pH of the final solution and adjust to physiological pH (7.2-7.4) if necessary, using dilute NaOH.
-
Use this buffer for the final wash step after dye loading and during the imaging experiment itself.
Quantitative Data Summary
While precise photobleaching rates for Fura-FF are highly dependent on the specific microscope setup and experimental conditions, the following table summarizes the general impact of adjusting key parameters.
| Parameter Adjustment | Effect on Photobleaching | Effect on Signal | Effect on Phototoxicity | Recommendation |
| ↓ Excitation Intensity | Greatly Decreased | Decreased | Greatly Decreased | Use the lowest intensity that provides an acceptable SNR.[10][12] |
| ↓ Exposure Time | Decreased | Decreased | Decreased | Use the shortest exposure possible; compensate with camera gain or binning.[13][16] |
| ↓ Acquisition Frequency | Decreased | No change per frame | Decreased | Match the imaging speed to the biological process; avoid oversampling.[15] |
| ↑ Camera Gain/EM Gain | No Direct Effect | Increased | No Direct Effect | A primary method to boost low signals without increasing light dose. |
| ↑ Pixel Binning | No Direct Effect | Increased | No Direct Effect | Increases SNR at the cost of spatial resolution.[16] |
| + Anti-Fade Reagent | Decreased | May slightly quench initial signal | Can be protective | Test for efficacy and cytotoxicity in your specific cell type.[15][18] |
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Photobleaching Principles | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 10. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 17. precipoint.com [precipoint.com]
- 18. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 19. bidc.ucsf.edu [bidc.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. biotium.com [biotium.com]
Troubleshooting guide for poor Fura-FF pentapotassium loading in cells.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with loading Fura-FF pentapotassium salt into cells for intracellular calcium imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and why is it used?
This compound salt is a fluorescent indicator dye used to measure intracellular calcium concentrations. It is a low-affinity calcium indicator, making it particularly suitable for studying cellular compartments with high calcium concentrations where high-affinity dyes like Fura-2 would be saturated.[1] The pentapotassium salt form is membrane-impermeant, meaning it will not passively cross cell membranes. This property ensures the dye remains in the cytosol and is not sequestered into organelles, a potential issue with AM ester forms of the dye.[2]
Q2: How is this compound salt loaded into cells?
Due to its membrane-impermeant nature, this compound salt must be introduced into the cytoplasm using invasive techniques. The most common methods are:
-
Microinjection: Physically injecting the dye into individual cells.[3][4]
-
Electroporation: Applying an electrical field to temporarily increase the permeability of the cell membrane, allowing the dye to enter.[3]
-
Scrape Loading: Mechanically scraping a layer of adherent cells in the presence of the dye to induce temporary membrane damage and uptake.[4][5][6]
Q3: What are the key spectral properties of Fura-FF?
Fura-FF is a ratiometric indicator. Its fluorescence excitation maximum shifts upon binding to calcium, while the emission maximum remains relatively stable.
-
Calcium-Free: Excitation ~365 nm / Emission ~514 nm
-
Calcium-Bound: Excitation ~339 nm / Emission ~507 nm[1]
This ratiometric property allows for more accurate quantification of calcium concentrations, as it minimizes issues like uneven dye loading, photobleaching, and variable cell thickness.[7]
Q4: How should this compound salt be stored?
Proper storage is crucial for maintaining the integrity of the dye.
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent (e.g., water): Aliquot and store at -80°C for up to 1 year.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide for Poor Loading
Issue 1: Low or No Fluorescence Signal in Cells
Possible Cause 1: Inefficient Loading Technique
-
Microinjection: The micropipette may be clogged, or the injection pressure/duration may be insufficient.
-
Electroporation: The electroporation parameters (voltage, pulse duration, number of pulses) may not be optimized for your cell type, leading to low efficiency or high cell death.
-
Scrape Loading: The scraping may be too gentle, not creating enough transient pores for dye entry.
Solutions:
-
Microinjection:
-
Centrifuge the Fura-FF solution at high speed (>10,000 x g) for 10 minutes before backfilling the micropipette to pellet any particulates.[3]
-
Ensure the micropipette tip is not too small.
-
Optimize injection pressure and duration empirically for your cell type.
-
-
Electroporation:
-
Titrate electroporation parameters to find the optimal balance between loading efficiency and cell viability.
-
Ensure the electroporation buffer is appropriate for your cells.
-
-
Scrape Loading:
-
Apply firm and consistent pressure with the scraper.
-
Ensure the dye-containing solution adequately covers the cells during scraping.
-
Possible Cause 2: Incorrect Dye Concentration
The concentration of this compound salt in the loading solution may be too low.
Solutions:
-
Increase the dye concentration in the loading buffer. See the table below for recommended starting concentrations for different loading methods.
Possible Cause 3: Dye Degradation
Improper storage or handling can lead to the degradation of the this compound salt.
Solutions:
-
Ensure the dye has been stored correctly at -20°C (powder) or -80°C (solution) and protected from light.[1]
-
Prepare fresh working solutions for each experiment.
Issue 2: High Background Fluorescence
Possible Cause 1: Extracellular Dye
Residual this compound salt in the extracellular medium will contribute to background fluorescence.
Solutions:
-
Thoroughly wash the cells with fresh, dye-free buffer after the loading procedure.
-
For microinjection, use the lowest effective dye concentration in the micropipette.
Possible Cause 2: Cell Lysis
Excessive damage during the loading procedure can cause cells to lyse, releasing the dye into the medium.
Solutions:
-
Electroporation: Reduce the voltage or pulse duration to minimize cell death.
-
Scrape Loading: Avoid overly aggressive scraping that causes widespread cell detachment and lysis.
-
Assess cell viability after loading using a dye like Trypan Blue.
Issue 3: Inconsistent or Uneven Loading Among Cells
Possible Cause 1: Heterogeneous Cell Population
Different cells in the culture may have varying susceptibility to the loading technique.
Solutions:
-
Ensure a healthy and homogenous cell culture.
-
For electroporation, ensure cells are evenly suspended in the cuvette.
-
For scrape loading, ensure a confluent monolayer for consistent scraping.
Possible Cause 2: Technical Variability
Inconsistent application of the loading technique can lead to variable results.
Solutions:
-
Microinjection: Standardize the injection time and pressure for each cell.
-
Scrape Loading: Apply a consistent scraping pattern and pressure across the culture dish.
Quantitative Data Summary
| Loading Method | Recommended Dye Concentration | Key Parameters to Optimize | Advantages | Disadvantages |
| Microinjection | 1-5 mM in microinjection buffer[3] | Injection pressure, duration, pipette tip size | Precise control over single-cell loading | Low throughput, technically demanding |
| Electroporation | 100-500 µM in electroporation buffer[3] | Voltage, pulse duration, number of pulses, buffer composition | High throughput for cell suspensions | Can cause significant cell death if not optimized |
| Scrape Loading | Varies, typically in the µM to low mM range | Scraping force, incubation time post-scraping | Simple, rapid, requires minimal specialized equipment[6][8] | Inefficient for some cell types, high cell death at scrape line |
Experimental Protocols
Protocol 1: Microinjection Loading of this compound Salt
-
Prepare Microinjection Solution: Dissolve this compound salt in a suitable microinjection buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.2) to a final concentration of 1-5 mM.
-
Clarify Solution: Centrifuge the solution at >10,000 x g for 10 minutes to pellet any undissolved particles.
-
Backfill Micropipette: Carefully load the supernatant into a glass micropipette.
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy.
-
Microinjection: Using a micromanipulator, bring the micropipette into contact with a target cell. Apply a brief, controlled pressure pulse to inject the dye.
-
Recovery: Allow the injected cells to recover for at least 30 minutes at 37°C before imaging to allow for dye equilibration.[3]
Protocol 2: Electroporation Loading of this compound Salt
-
Prepare Electroporation Solution: Dissolve this compound salt in an appropriate electroporation buffer to a final concentration of 100-500 µM.[3]
-
Cell Preparation:
-
Suspension Cells: Harvest and wash cells, then resuspend them in the electroporation buffer containing Fura-FF at a density of 1-10 x 10⁶ cells/mL.[3]
-
Adherent Cells: Grow cells on conductive slides or in specialized electroporation plates.
-
-
Electroporation: Transfer the cell suspension to an electroporation cuvette and apply an optimized electrical pulse using an electroporator.
-
Recovery and Washing: Allow cells to recover for 15-30 minutes. Gently pellet the cells by centrifugation and resuspend in fresh culture medium to wash away extracellular dye. Repeat the wash step.
-
Plating and Incubation: Plate the cells and allow them to adhere and recover for at least 1-2 hours before imaging.
Visualizations
Caption: Troubleshooting workflow for poor this compound salt loading.
Caption: Comparison of loading methods for membrane-impermeant Fura-FF.
References
- 1. This compound salt | Calcium Fluorescent Dyes | TargetMol [targetmol.com]
- 2. The Ca signal from fura-2 loaded mast cells depends strongly on the method of dye-loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
Fura-FF Pentapotassium Salt Calibration: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fura-FF pentapotassium salt calibration curves. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) - General
Q1: What is this compound salt and why is it used?
This compound salt is a low-affinity, ratiometric fluorescent indicator for calcium (Ca²⁺).[1][2] It is particularly useful for measuring high Ca²⁺ concentrations, as it is less likely to become saturated in environments with elevated calcium levels, such as the endoplasmic reticulum or mitochondria.[1] Unlike its AM ester counterpart, the pentapotassium salt is membrane-impermeant and must be introduced into cells via methods like microinjection or scrape loading.[3][4]
Q2: What are the spectral properties of Fura-FF?
Fura-FF exhibits a shift in its excitation spectrum upon binding to Ca²⁺. In a calcium-free environment, its excitation maximum is approximately 365 nm.[1][2] When saturated with calcium, the excitation maximum shifts to around 339 nm.[1][2] The emission maximum remains relatively constant at about 507-514 nm.[1][2] This ratiometric nature allows for more accurate Ca²⁺ measurements by minimizing issues like uneven dye loading and photobleaching.
Troubleshooting Fura-FF Calibration Curves
This section addresses specific issues that may arise during the generation of this compound salt calibration curves.
Q3: My Fura-FF fluorescence signal is weak or has a low signal-to-noise ratio. What can I do?
A weak signal can be due to several factors:
-
Low Dye Concentration: Ensure the intracellular concentration of Fura-FF is sufficient. For microinjection, a concentration of 100-500 µM in the injection buffer is a good starting point.
-
Suboptimal Excitation/Emission Wavelengths: Verify that your imaging system is configured with the correct filter sets for Fura-FF (Excitation: ~340 nm and ~380 nm; Emission: ~510 nm).
-
Photobleaching: Excessive exposure to excitation light can lead to photobleaching and a decrease in signal intensity.[5] Minimize exposure times and use the lowest possible excitation intensity that provides a usable signal.
-
High Background Fluorescence: Autofluorescence from cells or the experimental medium can obscure the Fura-FF signal. It is crucial to subtract the background fluorescence from your measurements for accurate ratio calculations.[6]
Q4: My Rmin and Rmax values are inconsistent between experiments. Why is this happening?
Inconsistent Rmin (ratio at zero Ca²⁺) and Rmax (ratio at saturating Ca²⁺) values can lead to inaccurate Ca²⁺ calculations. Potential causes include:
-
Incomplete Calcium Chelation (for Rmin): Ensure that the calcium-free buffer contains a sufficient concentration of a high-affinity calcium chelator like EGTA (e.g., 10 mM) to effectively reduce the free Ca²⁺ concentration to negligible levels.
-
Incomplete Calcium Saturation (for Rmax): The buffer used for Rmax determination must contain a Ca²⁺ concentration high enough to fully saturate the Fura-FF. Given Fura-FF's low affinity, a concentration in the millimolar range is recommended.
-
pH and Temperature Fluctuations: The spectral properties and Ca²⁺ affinity of Fura-FF can be influenced by pH and temperature.[7] Maintain consistent pH and temperature throughout your calibration experiments.
-
Viscosity Effects: Changes in the viscosity of the calibration solutions can alter the fluorescence of Fura dyes.[8][9] If your experimental conditions involve high viscosity, consider calibrating under similar conditions.
Q5: The calculated Kd (dissociation constant) for my Fura-FF seems incorrect. What could be the reason?
The Kd is a critical parameter for accurate Ca²⁺ concentration determination. Discrepancies in the Kd value can arise from:
-
Environmental Factors: The in vitro Kd of Fura-FF (approximately 5.5-6 µM) can differ from the in situ Kd within a cellular environment due to factors like ionic strength, protein binding, and viscosity.[1][7] It is highly recommended to perform an in situ calibration to determine the apparent Kd under your specific experimental conditions.
-
Interference from Other Ions: While Fura-FF has negligible sensitivity to magnesium (Mg²⁺), other divalent cations like zinc (Zn²⁺) can potentially interfere with its fluorescence.[1][10]
-
Inaccurate Rmin, Rmax, or Ratio Measurements: Errors in determining the minimum and maximum fluorescence ratios will directly impact the calculated Kd.
Data Presentation
| Parameter | This compound Salt | Reference |
| Excitation Max (Ca²⁺-free) | ~365 nm | [1][2] |
| Excitation Max (Ca²⁺-bound) | ~339 nm | [1][2] |
| Emission Max | ~507-514 nm | [1][2] |
| Dissociation Constant (Kd) | ~5.5 - 6 µM (in vitro) | [1][7] |
| Cell Permeability | Impermeant | [3][4] |
Experimental Protocols
In Vitro Calibration of this compound Salt
This protocol describes the determination of Rmin, Rmax, and the apparent Kd of Fura-FF in a cell-free system.
Materials:
-
This compound salt
-
Calcium calibration buffer kit with varying free Ca²⁺ concentrations (or prepare your own using a calcium chelator like EGTA)
-
Fluorometer or fluorescence microscope with appropriate filter sets
-
pH meter
-
Temperature control system
Procedure:
-
Prepare a stock solution of this compound salt in a calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2).
-
Prepare a series of calibration buffers with known free Ca²⁺ concentrations spanning the expected physiological range of interest.
-
Add a small aliquot of the Fura-FF stock solution to each calibration buffer to a final concentration of approximately 1 µM.
-
Measure the fluorescence intensity at the two excitation wavelengths (~340 nm and ~380 nm) and the emission wavelength (~510 nm) for each calibration solution.
-
Determine Rmin by measuring the fluorescence ratio in the zero-calcium buffer.
-
Determine Rmax by measuring the fluorescence ratio in the saturating-calcium buffer.
-
Calculate the fluorescence ratio (R) for each calibration standard.
-
Plot the fluorescence ratio (R) against the free Ca²⁺ concentration and fit the data to the Grynkiewicz equation to determine the apparent Kd: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) (Sf2/Sb2 is the ratio of fluorescence intensities at the second excitation wavelength for calcium-free and calcium-bound Fura-FF, respectively)
In Situ Calibration of this compound Salt
This protocol allows for the calibration of Fura-FF within the cellular environment.
Materials:
-
Cells loaded with this compound salt (via microinjection, electroporation, etc.)
-
Calcium-free buffer with a calcium ionophore (e.g., ionomycin) and a calcium chelator (e.g., EGTA)
-
High-calcium buffer with a calcium ionophore
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Load cells with this compound salt using an appropriate method.
-
To determine Rmin , perfuse the cells with the calcium-free buffer containing the ionophore and EGTA. This will deplete intracellular Ca²⁺. Record the fluorescence ratio once a stable minimum is reached.
-
To determine Rmax , perfuse the cells with the high-calcium buffer containing the ionophore. This will saturate the intracellular Fura-FF with Ca²⁺. Record the fluorescence ratio once a stable maximum is reached.
-
To determine the apparent Kd , you can either use the in vitro determined value as an approximation or perform a more rigorous in situ calibration by perfusing the cells with a series of buffers containing known intermediate Ca²⁺ concentrations and the ionophore.
-
Use the determined Rmin, Rmax, and apparent Kd to calculate intracellular Ca²⁺ concentrations from the experimental fluorescence ratios.
Visualization of Workflows
Caption: In Vitro Fura-FF Calibration Workflow.
Caption: In Situ Fura-FF Calibration Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. biotium.com [biotium.com]
- 5. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Spectral characterization of the effect of viscosity on Fura-2 fluorescence: excitation wavelength optimization abolishes the viscosity artifact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alteration of intracellular Fura-2 fluorescence by viscosity: a simple correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing incubation time and temperature for Fura-FF pentapotassium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time and temperature for Fura-FF pentapotassium salt. Fura-FF is a low-affinity calcium indicator, making it ideal for measuring high calcium concentrations. As the pentapotassium salt form is cell-impermeant, this guide focuses on physical loading methods required to introduce the dye into the cytoplasm.
Frequently Asked Questions (FAQs)
Q1: Why can't I load my cells with this compound salt using a simple incubation method?
A1: this compound salt is a salt form of the indicator, which is charged and therefore cannot passively cross the cell membrane. Unlike the acetoxymethyl (AM) ester forms of calcium indicators, which are lipophilic and can diffuse across the plasma membrane, the salt form requires physical methods to be introduced into the cytoplasm.
Q2: What are the primary methods for loading this compound salt into cells?
A2: The most common methods for loading cell-impermeant dyes like this compound salt are microinjection, scrape loading, and electroporation. The choice of method depends on the cell type, experimental goals (e.g., single-cell vs. population studies), and available equipment.
Q3: What is a good starting concentration for this compound salt in my loading solution?
A3: The optimal concentration will vary depending on the loading method and cell type. For microinjection, a starting concentration of 1-5 mM in the injection buffer is recommended. For electroporation and scrape loading, a concentration of 100-500 µM in the respective buffers can be a good starting point. A specific protocol for human sperm cells suggests using 5 µM Fura-FF.[1]
Q4: How long should I incubate my cells after loading with this compound salt?
A4: A post-loading incubation period is crucial for cell recovery and to allow for the uniform distribution of the dye within the cytoplasm. A general guideline is to incubate the cells for at least 30 minutes at 37°C.[2] However, the optimal time can vary, and it is recommended to determine this empirically for your specific cell type and experimental conditions.
Q5: At what temperature should I perform the post-loading incubation?
A5: A physiological temperature of 37°C is typically recommended for the post-loading incubation to allow cells to recover and for the dye to equilibrate.[2][3] For certain sensitive cell types, a lower temperature (e.g., room temperature) might be necessary to maintain cell viability, though this may slow down the recovery and dye distribution process.
Experimental Protocols
Microinjection
Microinjection offers precise control over the amount of dye delivered to individual cells.
Materials:
-
This compound salt
-
Microinjection buffer (e.g., 10 mM HEPES, 120 mM KCl, pH 7.2)
-
Glass micropipettes
-
Micromanipulator and microinjection system
-
Inverted fluorescence microscope
Protocol:
-
Prepare Microinjection Solution: Dissolve this compound salt in the microinjection buffer to a final concentration of 1-5 mM.[2] Centrifuge the solution to pellet any undissolved particles.
-
Backfill Micropipette: Carefully backfill a glass micropipette with the Fura-FF solution.
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy.
-
Microinjection: Under the microscope, bring the micropipette tip into contact with the target cell membrane and apply a brief, controlled pressure pulse to inject the dye into the cytoplasm.
-
Incubation: After injection, incubate the cells for at least 30 minutes at 37°C to allow for cell recovery and dye equilibration before imaging.[2]
Scrape Loading
Scrape loading is a method for loading a large population of adherent cells simultaneously.
Materials:
-
This compound salt
-
Ca²⁺ and Mg²⁺-free phosphate-buffered saline (PBS)
-
Cell scraper or rubber policeman
Protocol:
-
Prepare Loading Solution: Dissolve this compound salt in Ca²⁺ and Mg²⁺-free PBS to a final concentration of 100-500 µM.
-
Cell Preparation: Grow cells to a confluent monolayer in a culture dish.
-
Loading: Wash the cells once with Ca²⁺ and Mg²⁺-free PBS. Add the Fura-FF loading solution to the dish. Gently scrape a section of the cell monolayer with a cell scraper. The mechanical disruption will transiently permeabilize the cells, allowing the dye to enter.
-
Incubation and Resealing: Immediately after scraping, gently wash the cells three times with PBS containing 1 mM Ca²⁺ and 1 mM Mg²⁺ to reseal the cell membranes and remove extracellular dye. Incubate the cells for 30-60 minutes at 37°C to allow for dye distribution.
Electroporation
Electroporation uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of small molecules.
Materials:
-
This compound salt
-
Electroporation buffer (low ionic strength)
-
Electroporator and cuvettes
Protocol:
-
Prepare Electroporation Solution: Dissolve this compound salt in the electroporation buffer to a final concentration of 100-500 µM.[2]
-
Cell Preparation: Harvest and wash suspension cells, then resuspend them in the electroporation buffer containing Fura-FF at a density of 1-10 x 10⁶ cells/mL. For adherent cells, use specialized electroporation plates.
-
Electroporation: Apply an optimized electric pulse. The optimal voltage and pulse duration are cell-type dependent and must be determined empirically.
-
Post-Electroporation Incubation: Immediately after the pulse, transfer the cells to a new culture dish with pre-warmed medium and incubate for 30-60 minutes at 37°C to allow for recovery and membrane resealing. The effect of post-electroporation incubation time on cell viability can vary between cell lines.[4][5]
Quantitative Data Summary
| Parameter | Microinjection | Scrape Loading | Electroporation | Human Sperm Cells[1] |
| Fura-FF Concentration | 1-5 mM | 100-500 µM | 100-500 µM | 5 µM |
| Incubation Time | ≥ 30 minutes | 30-60 minutes | 30-60 minutes | 40 minutes |
| Incubation Temperature | 37°C | 37°C | 37°C | 36°C |
| Key Considerations | Single-cell loading, precise control | High-throughput for adherent cells | High-throughput for suspension and adherent cells | Cell-type specific protocol |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low/No Fluorescence Signal | Inefficient loading. | - Microinjection: Ensure the micropipette tip is not clogged and that sufficient pressure is applied. - Scrape Loading: Ensure firm but gentle scraping to transiently permeabilize cells without causing excessive cell death. - Electroporation: Optimize voltage and pulse duration. High salt concentration in the DNA/dye solution can lead to arcing and failed electroporation.[6] |
| High Cell Death | Loading procedure is too harsh. | - Microinjection: Use a sharp micropipette and minimize the injection volume. - Scrape Loading: Scrape gently and ensure prompt washing and addition of recovery medium. - Electroporation: Reduce the voltage or pulse duration. Ensure cells are healthy and not stressed before electroporation.[6] |
| Uneven Dye Distribution | Insufficient post-loading incubation. | Increase the post-loading incubation time to allow for complete diffusion of the dye throughout the cytoplasm. Ensure incubation is at an appropriate temperature (e.g., 37°C). |
| Signal Compartmentalization | Dye is being sequestered into organelles. | While less common with salt forms compared to AM esters, this can still occur. Lowering the incubation temperature during loading and post-loading recovery may help.[7] |
| Arcing during Electroporation | High salt concentration in the sample or air bubbles. | Desalt the DNA/dye solution. Ensure no air bubbles are present in the cuvette. Chilling the cuvettes on ice before electroporation can also help.[8][9] |
Visualizations
Caption: Experimental workflow for loading this compound salt.
Caption: Troubleshooting decision tree for Fura-FF loading issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different incubation times of cells after gene electrotransfer in fetal bovine serum affect cell viability, but not transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electroporation—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. neb.com [neb.com]
How to correct for Fura-FF pentapotassium compartmentalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the low-affinity calcium indicator, Fura-FF. Here, you will find detailed information to help you correct for potential experimental artifacts arising from the compartmentalization of Fura-FF within cellular organelles.
Frequently Asked Questions (FAQs)
Q1: What is Fura-FF and why is it used?
Fura-FF is a fluorescent calcium indicator with a relatively low affinity for Ca²⁺, exhibiting a dissociation constant (Kd) of approximately 5.5 to 10 µM.[1] This characteristic makes it particularly useful for measuring high calcium concentrations that would saturate higher-affinity indicators.[2] Like its predecessor Fura-2, Fura-FF is a ratiometric indicator, which allows for more accurate measurements of intracellular Ca²⁺ concentrations by minimizing issues such as uneven dye loading, leakage, and photobleaching.[3][4] Its acetoxymethyl (AM) ester form allows for loading into live cells.
Q2: What is Fura-FF compartmentalization?
Fura-FF compartmentalization is the sequestration of the dye within intracellular organelles, such as mitochondria and the endoplasmic reticulum, rather than it remaining exclusively in the cytosol.[5] This is a common issue with many fluorescent dyes that use the AM ester loading method.[5] The result is often a "spotty" or "punctate" staining pattern within the cell instead of a diffuse cytosolic signal.[6]
Q3: Why is Fura-FF compartmentalization a problem?
Compartmentalization can lead to significant errors in the measurement of cytosolic Ca²⁺ concentrations. The total fluorescence signal becomes a composite of signals from the cytosol and various organelles, each having different Ca²⁺ levels and dynamics. This can cause artifacts such as:
-
Overestimation of baseline Ca²⁺ levels.[5]
-
Distortion of the kinetics of calcium transients.[5]
-
Inaccurate quantification of calcium concentrations.
Q4: What are the primary causes of Fura-FF compartmentalization?
Compartmentalization of AM ester dyes is often influenced by the loading conditions. Key factors include:
-
High Loading Temperatures: Incubating cells at 37°C can increase the likelihood of dye sequestration into organelles.[7][8]
-
High Dye Concentration: Using a higher concentration of Fura-FF AM than necessary can lead to incomplete de-esterification and organelle uptake.[9]
-
Prolonged Incubation Times: Longer loading times can increase the chance of the dye being transported into compartments other than the cytosol.[9]
-
Cell Type Specificity: Some cell types are inherently more prone to sequestering dyes in organelles.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during Fura-FF experiments.
Issue 1: Punctate or Spotty Fluorescence Staining
A punctate staining pattern is a strong indicator of dye compartmentalization.
dot
Caption: Troubleshooting workflow for punctate staining.
Recommended Actions:
-
Optimize Loading Temperature: The optimal temperature for loading Fura-2 AM (a close analog of Fura-FF) is often room temperature, while de-esterification is more efficient at 37°C.[8] A common strategy is to load cells at room temperature for 30-60 minutes, followed by a wash and a de-esterification period at a higher temperature.[7]
-
Reduce Dye Concentration and Incubation Time: Use the lowest dye concentration and shortest incubation time that provides an adequate signal. Typical concentrations for Fura-FF AM range from 1-5 µM, with loading times of 30-60 minutes.[7][9]
-
Use Probenecid: Probenecid is an organic anion transport inhibitor that helps to prevent both the leakage of the de-esterified dye out of the cell and its sequestration into organelles.[4][10] It is typically used at a concentration of 1-2.5 mM.[7][10]
Issue 2: High Background Fluorescence or Rapid Signal Loss
This can be caused by incomplete washing, dye leakage from the cells, or autofluorescence.
dot
Caption: Correcting for high background and signal loss.
Recommended Actions:
-
Thorough Washing: After loading with Fura-FF AM, wash the cells at least twice with fresh, pre-warmed buffer to remove any extracellular dye.[7]
-
Incorporate Probenecid: Including probenecid (1-2.5 mM) in the buffer during both the loading and post-loading incubation steps can significantly reduce dye leakage.[10]
-
Use Appropriate Media: For imaging, use a phenol red-free medium, as phenol red is fluorescent and can contribute to high background.[7]
Data Presentation
The following table summarizes recommended parameters for optimizing Fura-FF AM loading and minimizing compartmentalization. These values may need to be adjusted for specific cell types.[5]
| Parameter | Standard Condition (Prone to Compartmentalization) | Optimized Condition (Reduced Compartmentalization) | Rationale |
| Fura-FF AM Concentration | 5-10 µM | 1-5 µM | Reduces likelihood of incomplete de-esterification and organelle uptake.[9] |
| Loading Temperature | 37°C | Room Temperature (~20-25°C) | Lower temperatures decrease active transport into organelles.[8] |
| Loading Time | 60-90 minutes | 30-60 minutes | Minimizes time for dye sequestration to occur.[9] |
| Pluronic™ F-127 | 0.05-0.1% (w/v) | 0.02-0.04% (w/v) | Aids in dye solubilization, but higher concentrations can affect membranes.[7] |
| Probenecid | Not Used | 1-2.5 mM | Inhibits organic anion transporters, reducing both leakage and sequestration.[7][10] |
| De-esterification Step | Often combined with loading | 20-30 minutes post-loading | Allows for more complete cleavage of AM esters in the cytosol.[7] |
Experimental Protocols
Protocol 1: Optimized Loading of Fura-FF AM in Adherent Cells
This protocol is designed to minimize compartmentalization.
-
Prepare Loading Buffer: Use a buffered physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.2-7.4.[7] Add probenecid to a final concentration of 1-2.5 mM.
-
Prepare Fura-FF AM Solution: Prepare a 1-5 mM stock solution of Fura-FF AM in high-quality, anhydrous DMSO. Dilute this stock into the loading buffer to a final working concentration of 1-5 µM. To aid dispersion, first mix the Fura-FF AM stock with an equal volume of 20% Pluronic™ F-127 solution before diluting into the final volume of loading buffer.
-
Cell Loading: a. Plate cells on glass coverslips or in a clear-bottom, black-walled microplate. b. Aspirate the culture medium and wash the cells once with the loading buffer (containing probenecid). c. Add the final Fura-FF AM working solution to the cells. d. Incubate for 30-60 minutes at room temperature, protected from light.[7][8]
-
Wash and De-esterify: a. Aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (containing probenecid but without Fura-FF AM).[7] b. Add fresh buffer (with probenecid) and incubate for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye by intracellular esterases.[7][8]
-
Imaging: The cells are now ready for fluorescence imaging. Use excitation wavelengths of approximately 340 nm and 380 nm, with emission collected around 510 nm.[4]
Protocol 2: Confirming Compartmentalization with Organelle-Specific Markers
To confirm if punctate staining is due to sequestration in a specific organelle (e.g., mitochondria), co-load with a fluorescent organelle marker.
-
Load with Fura-FF: Load cells with Fura-FF AM using the optimized protocol above.
-
Load with Organelle Marker: During the final 15-30 minutes of the de-esterification step, add a mitochondrial marker (e.g., MitoTracker™ Red CMXRos) to the buffer according to the manufacturer's instructions.
-
Wash: Wash the cells once with fresh buffer to remove excess organelle marker.
-
Image Acquisition: Acquire images using a confocal microscope in both the Fura-FF channel and the organelle marker channel.
-
Colocalization Analysis: Merge the images from both channels. Areas of signal overlap (e.g., yellow in a red/green merge) will indicate colocalization of Fura-FF within the mitochondria, confirming compartmentalization.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular compartmentalization of fura-2 dye demonstrated by laser-excitation fluorescence microscopy: a problem in measuring cytosolic free calcium concentration using fura-2 fluorescence in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cytoplasmic calcium concentration in cell suspensions: correction for extracellular Fura-2 through use of Mn2+ and probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing background fluorescence in Fura-FF pentapotassium imaging.
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fura-FF pentapotassium salt for calcium imaging, with a specific focus on addressing and mitigating background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is Fura-FF and why is it used for calcium imaging?
Fura-FF is a ratiometric, fluorescent calcium indicator. It is a difluorinated derivative of Fura-2 with a lower affinity for calcium (Ca²⁺), making it particularly useful for measuring high calcium concentrations that would saturate higher-affinity indicators.[1][2][3][4] Its ratiometric nature, where the excitation wavelength shifts upon binding Ca²⁺, allows for more accurate quantification of intracellular calcium concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths is less sensitive to variations in dye concentration, cell thickness, and illumination intensity.[5]
Q2: What are the key spectral properties of Fura-FF?
Upon binding to Ca²⁺, Fura-FF exhibits a shift in its excitation maximum. This allows for ratiometric measurement by exciting the dye at approximately 340 nm and 380 nm and measuring the emission at around 510 nm.
| Property | Ca²⁺-Free | Ca²⁺-Bound (High Calcium) |
| Excitation Max | ~365 nm | ~339 nm |
| Emission Max | ~514 nm | ~507 nm |
| Calcium Kd | \multicolumn{2}{c | }{~5.5 - 6.0 µM} |
Data compiled from multiple sources.[1][2][3][4][6][7]
Q3: What are the primary sources of background fluorescence in my imaging experiments?
High background fluorescence can obscure the specific signal from your cells and reduce the signal-to-noise ratio. Common sources include:
-
Autofluorescence: Endogenous molecules within cells (e.g., NADH, flavins, lipofuscin) and tissues (e.g., collagen, elastin) can fluoresce naturally.[8][9][10]
-
Extracellular Dye: Incomplete washing can leave residual Fura-FF in the extracellular medium, contributing to a diffuse background glow.
-
Media Components: Phenol red and other supplements in cell culture media are known to be fluorescent and can significantly increase background.[11][12]
-
Imaging Consumables: Plastic dishes and coverslips can have intrinsic fluorescence, especially when excited with UV light.[11][12]
-
Out-of-Focus Light: Fluorescence from cells or dye located above or below the focal plane contributes to the overall background haze.
Troubleshooting Guide: High Background Fluorescence
This section provides a structured approach to diagnosing and solving common issues related to high background fluorescence.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background before cell loading | 1. Contaminated buffers or media. 2. Autofluorescent culture dishes or coverslips. | 1. Use phenol red-free media for imaging.[12] Prepare fresh, high-purity buffers. 2. Use glass-bottom dishes or high-quality imaging plastics designed for low fluorescence. |
| High background after cell loading, but before experiment | 1. Incomplete removal of extracellular dye. 2. High levels of cellular autofluorescence. 3. Dye compartmentalization (e.g., loading into organelles).[13] | 1. Increase the number and duration of wash steps after loading. Ensure gentle but thorough washing to avoid stressing or detaching cells. 2. Acquire a pre-loading image of the cells to establish a baseline autofluorescence level. This can be subtracted during analysis. 3. Optimize loading conditions (concentration, time, temperature) to favor cytosolic localization.[12] |
| Background increases during the experiment | 1. Dye leakage from cells. 2. Phototoxicity causing cell death and dye release. 3. Contamination or precipitation in the perfusion solution. | 1. Use an organic anion transporter inhibitor like probenecid to reduce dye leakage.[5] 2. Reduce excitation light intensity with neutral density filters and minimize exposure time.[12] 3. Filter all perfusion solutions immediately before use. |
Experimental Protocols and Workflows
Protocol: Background Subtraction in Fura-FF Imaging
A critical step in processing Fura-FF data is the accurate subtraction of background fluorescence.[14] This ensures that the calculated ratio (F340/F380) reflects intracellular calcium changes and is not skewed by extraneous light.
Methodology:
-
Acquire Image Series: Capture time-lapse images of your Fura-FF loaded cells, alternating between ~340 nm and ~380 nm excitation wavelengths.
-
Define Regions of Interest (ROIs):
-
Cellular ROIs: Draw ROIs around the cell bodies of interest.
-
Background ROI: Select a region within the field of view that is devoid of cells. This region should be representative of the background fluorescence.
-
-
Measure Mean Intensities: For each time point and each excitation wavelength, calculate the mean fluorescence intensity within the Cellular ROIs (F340_cell, F380_cell) and the Background ROI (F340_bkg, F380_bkg).
-
Perform Background Subtraction: For each cellular ROI at each time point, subtract the mean background intensity from the mean cell intensity for each respective wavelength.
-
Corrected F340 = F340_cell - F340_bkg
-
Corrected F380 = F380_cell - F380_bkg
-
-
Calculate the Ratio: Compute the final ratiometric value using the corrected fluorescence intensities:
-
Ratio = Corrected F340 / Corrected F380
-
Incorrect background subtraction can introduce significant errors into ratiometric calcium measurements.[15]
Visualization of Workflows and Concepts
Caption: Workflow for ratiometric background correction.
Caption: Common sources of background fluorescence.
References
- 1. Fura-FF AM | TargetMol [targetmol.com]
- 2. Fura-FF AM - Immunomart [immunomart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. This compound salt | Calcium Fluorescent Dyes | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 9. Autofluorescence - Wikipedia [en.wikipedia.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Autofluorescence [jacksonimmuno.com]
- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preventing leakage of Fura-FF pentapotassium from cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the leakage of Fura-FF pentapotassium salt from cells during calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is Fura-FF and why is it used?
Fura-FF is a ratiometric fluorescent indicator dye used for measuring intracellular calcium concentrations. It is a derivative of Fura-2 with a lower affinity for calcium (dissociation constant, Kd ≈ 5.5 µM), making it particularly useful for studying cellular compartments with high calcium concentrations or in systems with low calcium buffering capacities, such as neuronal dendrites and spines.[1][2] Its ratiometric nature, with a shift in excitation wavelength upon calcium binding (from ~365 nm in the absence of Ca2+ to ~339 nm in the presence of high Ca2+), allows for more accurate measurements that are less affected by variations in dye concentration, cell thickness, and photobleaching.[3]
Q2: What causes Fura-FF to leak from cells?
Once the acetoxymethyl (AM) ester form of Fura-FF enters the cell, it is cleaved by intracellular esterases, trapping the negatively charged this compound salt inside. However, this charged molecule can be actively extruded from the cell by endogenous organic anion transporters (OATs) and potentially through large-pore channels like pannexin-1.[4][5] This leakage leads to a gradual decrease in the intracellular fluorescence signal over time, which can compromise the accuracy and duration of experiments.
Q3: How can I prevent Fura-FF leakage?
The most common and effective method to prevent Fura-FF leakage is to use an organic anion transporter inhibitor, such as probenecid.[4][5] Lowering the experimental temperature can also reduce the activity of these transporters and slow down the leakage rate.
Q4: Are there alternatives to probenecid?
Yes, sulfinpyrazone is another inhibitor of organic anion transport systems and has been reported to be effective at lower concentrations than probenecid.[6] However, it is crucial to validate its compatibility with your specific cell type and experimental conditions.
Q5: Can probenecid affect my experimental results?
Yes, it is important to be aware of the potential side effects of probenecid. At the concentrations typically used to prevent dye leakage (1-2.5 mM), probenecid can potentially alter cellular homeostasis, including intracellular pH and calcium levels, and may interfere with mitochondrial metabolism.[7][8] It is essential to perform appropriate control experiments to ensure that probenecid itself does not affect the biological process you are investigating.
Troubleshooting Guides
Issue 1: Rapid Loss of Fluorescence Signal (Dye Leakage)
Symptoms:
-
A steady decrease in the fluorescence intensity of Fura-FF over the course of the experiment, independent of calcium signaling events.
-
High background fluorescence in the extracellular medium.
Possible Causes:
-
Active transport of Fura-FF out of the cell by organic anion transporters (OATs).[4]
-
Efflux through pannexin-1 channels.
-
Cell membrane integrity is compromised.
Solutions:
| Solution | Recommended Protocol | Considerations |
| Use Probenecid | Add 1-2.5 mM probenecid to the dye loading buffer and the imaging buffer.[3] | Prepare a stock solution of probenecid in a suitable solvent (e.g., 1 M NaOH, then adjust pH to 7.4). Always run a vehicle control to account for any effects of the solvent. Be aware of potential off-target effects of probenecid on your cells.[7][8] |
| Lower Experimental Temperature | Perform the experiment at room temperature or a lower, controlled temperature instead of 37°C. | This will slow down most enzymatic processes, including the activity of transporters. Ensure that the biological process you are studying is not adversely affected by the lower temperature. |
| Optimize Loading Conditions | Reduce the Fura-FF AM concentration (typically 1-5 µM) and incubation time (15-60 minutes) to the minimum required for an adequate signal.[3] | Overloading can lead to cytotoxicity and increased leakage. |
| Use an Alternative Inhibitor | Consider using sulfinpyrazone (0.2-0.5 mM) as an alternative to probenecid.[6] | Sulfinpyrazone may be more potent, but its effects on your specific cell type should be validated. |
Issue 2: Poor Fura-FF Loading
Symptoms:
-
Low intracellular fluorescence signal.
-
Heterogeneous dye loading across the cell population.
Possible Causes:
-
Incomplete hydrolysis of the Fura-FF AM ester.
-
Suboptimal loading temperature or time.
-
Poor solubility of Fura-FF AM.
Solutions:
| Solution | Recommended Protocol | Considerations |
| Optimize Loading Temperature and Time | Incubate cells with Fura-FF AM for 30-60 minutes at 37°C or room temperature. The optimal conditions should be determined empirically for your cell type.[3] | Loading at lower temperatures may reduce dye compartmentalization into organelles.[9] |
| Use Pluronic F-127 | Add 0.02-0.04% Pluronic F-127 to the loading buffer to aid in the solubilization of Fura-FF AM.[3] | Pluronic F-127 is a non-ionic surfactant that can improve dye loading efficiency. |
| Ensure Complete De-esterification | After loading, incubate the cells in fresh, dye-free buffer for an additional 20-30 minutes to allow for complete cleavage of the AM esters by intracellular esterases.[3] | Incomplete de-esterification will result in a non-functional dye that cannot bind calcium. |
Issue 3: High Background Fluorescence
Symptoms:
-
High fluorescence signal in areas without cells.
-
Low signal-to-noise ratio.
Possible Causes:
-
Extracellular Fura-FF from cell leakage or incomplete washing.
-
Autofluorescence from the cell culture medium or the plate.
-
Phenol red in the medium.[10]
Solutions:
| Solution | Recommended Protocol | Considerations |
| Thorough Washing | Wash the cells 2-3 times with fresh, pre-warmed buffer after loading to remove any extracellular dye. | Gentle washing is crucial to avoid detaching adherent cells. |
| Use Phenol Red-Free Medium | Use a phenol red-free imaging buffer, such as Hanks' Balanced Salt Solution (HBSS), during the experiment.[10] | Phenol red is fluorescent and can significantly contribute to background noise. |
| Background Subtraction | In your imaging software, define a region of interest (ROI) in a cell-free area and subtract this background fluorescence from the ROIs containing cells. | This is a standard procedure in fluorescence microscopy to improve signal accuracy. |
Experimental Protocols
Protocol 1: Loading Adherent Cells with Fura-FF AM and Probenecid
-
Cell Preparation: Plate cells on glass coverslips or in a clear-bottom, black-walled microplate and culture to the desired confluency.
-
Reagent Preparation:
-
Fura-FF AM Stock Solution (1 mM): Dissolve 50 µg of Fura-FF AM in 50 µL of high-quality, anhydrous DMSO.
-
Probenecid Stock Solution (250 mM): Dissolve probenecid in 1 M NaOH and adjust the pH to ~7.4 with HCl.
-
Loading Buffer: Prepare a physiological buffer (e.g., HBSS, pH 7.2-7.4) and add probenecid to a final concentration of 1-2.5 mM. If needed, add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
-
Dye Loading:
-
Dilute the Fura-FF AM stock solution into the loading buffer to a final concentration of 1-5 µM.
-
Aspirate the culture medium from the cells and wash once with the loading buffer (without Fura-FF AM).
-
Add the Fura-FF AM loading solution to the cells and incubate for 15-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing and De-esterification:
-
Aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (containing probenecid but without Fura-FF AM).
-
Add fresh buffer (with probenecid) to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification.
-
-
Imaging: The cells are now ready for fluorescence imaging. Maintain the presence of probenecid in the imaging buffer throughout the experiment.
Data Presentation
Table 1: Illustrative Comparison of Fura-FF Leakage Prevention Strategies
| Treatment Condition | Relative Fluorescence Intensity after 60 min (%) | Notes |
| Control (37°C, no inhibitor) | 40-60% | Significant dye leakage is often observed. |
| Probenecid (2.5 mM, 37°C) | 80-95% | Highly effective at retaining the dye within the cells. |
| Lower Temperature (25°C, no inhibitor) | 60-75% | Reduces the rate of leakage but may be less effective than probenecid. |
| Probenecid (2.5 mM) + Lower Temperature (25°C) | >90% | Combination can provide the best retention but may alter cell physiology. |
Note: These values are illustrative and the actual retention will vary depending on the cell type and experimental conditions.
Visualizations
Caption: Mechanism of Fura-FF leakage and its inhibition by probenecid.
Caption: Experimental workflow for minimizing Fura-FF leakage.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Characterization of a Range of Fura Dyes with Two-Photon Excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Fura-2 for measurements of cytosolic free calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time course of calcium transients derived from Fura-2 fluorescence measurements in single fast twitch fibres of adult mice and rat myotubes developing in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Fura-FF pentapotassium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing, handling, and utilizing Fura-FF pentapotassium salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound salt and what are its primary applications?
This compound salt is a fluorescent calcium indicator with a low affinity for calcium (Ca²⁺), making it ideal for measuring high concentrations of Ca²⁺ within cellular compartments.[1][2][3] Its low affinity prevents the dye from becoming saturated in environments with high Ca²⁺ levels, such as the mitochondria and endoplasmic reticulum (ER).[1] Unlike its high-affinity counterpart, Fura-2, Fura-FF has negligible sensitivity to magnesium ions, reducing potential interference in measurements.[1]
Q2: How should this compound salt be stored?
Proper storage is crucial to maintain the integrity of this compound salt. The solid powder form should be stored at -20°C for long-term stability, where it can be viable for at least four years.[1] Once reconstituted in a solvent such as water, it is recommended to store the solution at -80°C for up to one year to prevent degradation.[2]
Q3: What are the spectral properties of Fura-FF?
Fura-FF is a ratiometric indicator, meaning its fluorescence excitation wavelength shifts upon binding to Ca²⁺. In a calcium-free environment, it has an excitation maximum of approximately 365 nm and an emission maximum of 514 nm.[1][2][3] When saturated with calcium, the excitation maximum shifts to around 339 nm, with a slightly shifted emission maximum of 507 nm.[1][2][3]
Q4: How do I prepare a this compound salt solution?
This compound salt is soluble in water.[1] To prepare a stock solution, dissolve the powder in high-purity water. Sonication is recommended to ensure complete dissolution.[2] A common stock solution concentration is 1 mM. For example, to make a 1 mM solution, you would dissolve 1 mg of this compound salt (molecular weight 853.94 g/mol ) in approximately 1.17 mL of water.
Quantitative Data Summary
| Property | Value | References |
| Molecular Weight | 853.94 g/mol | [1] |
| Form | Pentapotassium Salt | [1] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Water | [1] |
| Storage (Powder) | -20°C | [1] |
| Stability (Powder) | ≥ 4 years | [1] |
| Storage (in Solvent) | -80°C (up to 1 year) | [2] |
| Excitation (Ca²⁺-free) | ~365 nm | [1] |
| Excitation (Ca²⁺-bound) | ~339 nm | [1] |
| Emission (Ca²⁺-free) | ~514 nm | [1] |
| Emission (Ca²⁺-bound) | ~507 nm | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | ~6 µM | [1] |
| Cell Permeability | Impermeant |
Experimental Protocols
Protocol 1: Cell Loading via Microinjection
This method is suitable for single-cell analysis and provides precise control over the intracellular dye concentration.
Materials:
-
This compound salt
-
Potassium-based intracellular-like buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2)
-
Micropipettes (borosilicate glass capillaries)
-
Micromanipulator and microinjection system
-
Inverted fluorescence microscope
Procedure:
-
Prepare Fura-FF Solution: Dissolve this compound salt in the intracellular-like buffer to a final concentration of 1-5 mM.
-
Prepare Micropipettes: Pull micropipettes from borosilicate glass capillaries to achieve a fine tip (typically <1 µm in diameter).
-
Backfill the Micropipette: Carefully backfill the micropipette with the Fura-FF solution, ensuring there are no air bubbles.
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy.
-
Microinjection: Under the microscope, carefully bring the micropipette tip into contact with the cell membrane of the target cell and apply a brief, gentle pressure pulse to inject the dye into the cytoplasm.
-
Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C before imaging to ensure even distribution of the dye.
Protocol 2: Cell Loading via Scrape Loading
This method is suitable for loading a population of adherent cells.
Materials:
-
This compound salt
-
Phosphate-buffered saline (PBS), Ca²⁺ and Mg²⁺-free
-
Cell scraper or rubber policeman
-
Culture dish with confluent monolayer of cells
Procedure:
-
Prepare Fura-FF Loading Solution: Dissolve this compound salt in Ca²⁺ and Mg²⁺-free PBS to a final concentration of 100-500 µM.
-
Cell Preparation: Grow cells to a confluent monolayer in a culture dish.
-
Loading:
-
Aspirate the culture medium.
-
Gently wash the cells once with Ca²⁺ and Mg²⁺-free PBS.
-
Add the Fura-FF loading solution to the dish, ensuring the cell monolayer is covered.
-
Gently scrape a section of the cell monolayer with a cell scraper. This mechanical disruption will transiently permeabilize the cells, allowing the dye to enter.
-
-
Resealing and Washing: Immediately after scraping, gently wash the cells three times with PBS containing 1 mM Ca²⁺ and 1 mM Mg²⁺ to reseal the cell membranes and remove extracellular dye.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for even distribution of the dye within the cytoplasm.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak fluorescence signal | Inefficient cell loading: The dye has not entered the cells. | * Microinjection: Ensure the micropipette tip is not clogged and that sufficient pressure is applied for injection. * Scrape Loading: Optimize the scraping force; too gentle may not permeabilize cells, while too harsh can cause excessive cell death. |
| Incorrect filter sets: The microscope filters do not match the excitation and emission spectra of Fura-FF. | Verify that the microscope is equipped with appropriate filter sets for Fura-FF (excitation around 340 nm and 380 nm, emission around 510 nm). | |
| Photobleaching: The dye has been degraded by excessive exposure to excitation light. | * Reduce the intensity and duration of the excitation light. * Use a neutral density filter to attenuate the light source. * Acquire images at longer intervals. | |
| High background fluorescence | Extracellular dye: The washing steps after loading were insufficient. | Increase the number and duration of washes after cell loading to thoroughly remove any remaining extracellular Fura-FF. |
| Autofluorescence: The cells or the culture medium exhibit intrinsic fluorescence. | * Image an unloaded control sample to determine the level of autofluorescence. * Use a phenol red-free culture medium during imaging. * Apply background subtraction during image analysis. | |
| Uneven dye distribution (compartmentalization) | Dye sequestration: Fura-FF may accumulate in organelles. | * While Fura-FF is designed for organellar measurement, uneven cytosolic distribution can be an issue. Ensure adequate recovery time after loading for the dye to distribute evenly in the cytoplasm. * If targeting a specific organelle, confirm localization with an organelle-specific marker. |
| Inaccurate Ca²⁺ concentration readings | Improper calibration: The relationship between the fluorescence ratio and Ca²⁺ concentration has not been correctly determined for the specific experimental conditions. | * Perform an in situ calibration using ionophores (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios in your cells. * Ensure the calibration buffer mimics the intracellular ionic environment as closely as possible. |
| pH sensitivity: The fluorescence of Fura-FF can be influenced by changes in intracellular pH. | Monitor and control the intracellular pH during experiments, or perform a pH calibration of the dye. | |
| Cell death or signs of stress | Phototoxicity: Prolonged exposure to high-intensity UV light can be harmful to cells. | * Minimize the exposure time and intensity of the excitation light.[4] * Use a more sensitive camera to reduce the required exposure. |
| Toxicity from loading procedure: The microinjection or scrape loading process can damage cells. | * Microinjection: Use sharp, clean micropipettes and minimize the injection volume. * Scrape Loading: Optimize the scraping technique to minimize cell detachment and damage. |
Visualizations
Caption: Experimental workflow for measuring intracellular Ca²⁺ with Fura-FF.
Caption: Organellar calcium dynamics measured with Fura-FF.
References
Technical Support Center: Mitigating Motion Artifacts in Live-Cell Imaging with Fura-FF
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate motion artifacts during live-cell imaging experiments using the calcium indicator Fura-FF.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of motion artifacts in live-cell imaging?
Motion artifacts in live-cell imaging can be broadly categorized into two types:
-
Sample-Related Motion: This includes intrinsic movements of the cells or organism, such as cell migration, division, or physiological movements like respiration and heartbeat in in-vivo imaging.[1][2]
-
System-Related Motion: This encompasses mechanical or thermal instabilities in the imaging setup. Common sources include:
-
Thermal Drift: Temperature fluctuations in the room or from microscope components can cause expansion or contraction, leading to a drift in the focal plane.[3][4]
-
Mechanical Vibrations: External sources like building vibrations, foot traffic, or nearby equipment can cause instability.[3]
-
Stage or Objective Drift: Gravitational forces on heavy components like a fully loaded objective nosepiece can cause gradual focus drift.[3]
-
Q2: How does Fura-FF's ratiometric nature help in mitigating some artifacts?
Fura-FF, like Fura-2, is a ratiometric calcium indicator. This means that the concentration of intracellular calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm).[5][6] This ratiometric measurement inherently corrects for some experimental variables that are not related to calcium concentration, such as:
-
Uneven Dye Loading: Variations in dye concentration between cells will not affect the ratio.
-
Cell Thickness: Differences in cell path length will be normalized by the ratiometric calculation.
-
Photobleaching: While photobleaching affects the overall fluorescence intensity, it has a lesser impact on the ratio of the two wavelengths.
However, it is important to note that ratiometric imaging does not correct for motion artifacts where the cell moves out of the focal plane or the region of interest.
Q3: What are the key differences between Fura-2 and Fura-FF?
Fura-FF is a derivative of Fura-2. The primary difference lies in its binding affinity for calcium. Fura-FF has a lower affinity for Ca2+, making it suitable for measuring high intracellular calcium concentrations that might saturate the Fura-2 signal.
| Feature | Fura-2 | Fura-FF |
| Ca2+ Affinity (Kd) | ~145 nM | ~5.5 µM |
| Typical Application | Measuring resting and transient physiological Ca2+ levels | Measuring high or pathological Ca2+ concentrations |
Q4: What are the computational approaches to correct for motion artifacts?
Computational methods are essential for post-acquisition correction of motion artifacts. These typically involve image registration algorithms that align each frame in a time-lapse sequence to a reference frame.[7][8] Common approaches include:
-
Intensity-Based Registration: Algorithms like TurboReg use image intensity patterns to align frames.[7][8]
-
Feature-Based Registration: These methods identify and track specific features within the images to calculate the necessary transformations.
-
Fourier-Transform Approaches: Some algorithms use Fourier transforms for efficient and stable registration, particularly for translational motion.[7][9]
-
Two-Channel Motion Correction: This advanced technique uses a second, activity-independent fluorescent channel (e.g., RFP or GFP) to model and subtract motion artifacts from the activity-dependent channel (e.g., Fura-FF).[10][11][12][13]
Troubleshooting Guides
Issue 1: Rapid, Jittery Motion of Cells
| Possible Cause | Recommended Solution |
| Mechanical Vibrations | Isolate the microscope from external vibrations using an anti-vibration table or damping pads.[3] Avoid heavy foot traffic or running equipment near the setup during acquisition. |
| Unstable Sample Holder | Ensure the cell culture dish or slide is securely fastened to the microscope stage. |
| Cell Health | Poor cell adherence can lead to excessive movement. Ensure proper coating of coverslips (e.g., with poly-L-lysine or laminin) and gentle media exchange to avoid detaching cells.[14] |
Issue 2: Slow, Gradual Drift of the Image (Focus Drift)
| Possible Cause | Recommended Solution |
| Thermal Instability | Use an environmental chamber to maintain a stable temperature around the sample.[15] Allow the microscope and all components to thermally equilibrate before starting a long time-lapse experiment. Avoid direct airflow from air conditioning onto the microscope.[4] |
| Hardware Autofocus Systems | Utilize a hardware-based autofocus system. These systems use an independent light source (often infrared) to monitor and maintain the focal plane throughout the experiment.[4][15][16] |
| Software Autofocus | If a hardware solution is not available, use software autofocus routines. However, be mindful that these can increase phototoxicity due to repeated exposures.[16] |
| Objective Immersion Oil | For oil immersion objectives, ensure there is a sufficient and stable amount of immersion oil. Changes in oil viscosity due to temperature can contribute to drift. |
Issue 3: Inconsistent or Noisy Fura-FF Signal
| Possible Cause | Recommended Solution |
| Poor Dye Loading | Optimize the Fura-FF AM concentration and incubation time.[14] Ensure cells are healthy and well-adhered before loading. Use fresh loading buffers.[5] |
| High Background Fluorescence | Use phenol red-free media and consider reducing serum concentration during imaging to minimize autofluorescence.[16] |
| Phototoxicity | Minimize the excitation light intensity and exposure time to a level that provides an adequate signal-to-noise ratio without stressing the cells.[16][17] Use neutral density filters to reduce illumination intensity.[14] |
| Incorrect Wavelengths | Verify that the excitation and emission filters are correct for Fura-FF (excitation at 340 nm and 380 nm, emission around 510 nm). |
Experimental Protocols
Protocol 1: Fura-FF AM Loading for Adherent Cells
-
Preparation:
-
Culture adherent cells on glass-bottom dishes or coverslips suitable for imaging. Ensure cells are healthy and sub-confluent.
-
Prepare a loading solution by dissolving Fura-FF AM in anhydrous DMSO to create a stock solution (typically 1-5 mM).
-
On the day of the experiment, dilute the Fura-FF AM stock solution in a physiological buffer (e.g., HBSS or Tyrode's solution) to a final working concentration of 1-5 µM. Vigorously vortex the solution to aid in dispersion.[14][18]
-
-
Loading:
-
De-esterification:
-
After loading, wash the cells gently two to three times with fresh, warm physiological buffer to remove extracellular Fura-FF AM.
-
Incubate the cells for an additional 30 minutes in the dark at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
Visualizations
Experimental Workflow for Fura-FF Imaging
References
- 1. Motion characterization scheme to minimize motion artifacts in intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Correcting Focus Drift in Live-Cell Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 4. 4 Tips to Achieve Longer Live Cell Imaging with Less Time in the Lab | Olympus LS [evidentscientific.com]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 8. Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pillowlab.princeton.edu [pillowlab.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correcting motion induced fluorescence artifacts in two-channel neural imaging | PLOS Computational Biology [journals.plos.org]
- 14. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 17. journals.biologists.com [journals.biologists.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
Fura-FF vs. Fura-2: A Comparative Guide for Measuring High Calcium Concentrations
For researchers, scientists, and drug development professionals navigating the landscape of intracellular calcium measurement, the choice of fluorescent indicator is paramount to experimental success. When faced with the challenge of quantifying high calcium concentrations, the decision often narrows to two ratiometric dyes: Fura-2 and its low-affinity analogue, Fura-FF pentapotassium. This guide provides an objective comparison of their performance, supported by key experimental data and detailed methodologies, to inform the selection of the optimal tool for your research needs.
At the heart of the distinction between Fura-FF and Fura-2 lies their differing affinities for calcium, a property quantified by the dissociation constant (Kd). Fura-2, a widely used calcium indicator, possesses a high affinity for calcium with a Kd of approximately 145 nM[1][2]. This high affinity makes it exceptionally sensitive for detecting resting and small fluctuations in cytosolic calcium levels. However, this sensitivity becomes a limitation when measuring the high calcium concentrations often encountered in specific cellular compartments like the mitochondria or during robust signaling events, as the dye becomes saturated[2][3].
In contrast, Fura-FF (pentapotassium salt) is a difluorinated derivative of Fura-2 designed specifically for the measurement of high calcium concentrations[4][5]. It exhibits a significantly lower affinity for calcium, with a Kd reported to be around 5.5 to 6 µM[4][5][6]. This lower affinity allows Fura-FF to accurately report calcium concentrations in the micromolar range without becoming saturated, making it the preferred choice for studying cellular environments with elevated calcium levels[3][4][5].
Performance Characteristics at a Glance
To facilitate a clear comparison, the key quantitative parameters of Fura-FF and Fura-2 are summarized in the table below.
| Parameter | This compound | Fura-2 |
| Ca2+ Dissociation Constant (Kd) | ~5.5 - 6 µM[4][5][6] (can be higher in calibration buffers)[3] | ~145 nM[1] |
| Optimal [Ca2+] Range | Micromolar (µM) concentrations | Nanomolar (nM) concentrations |
| Excitation Max (Ca2+-free) | ~365 nm[5] | ~363 nm[7] |
| Excitation Max (Ca2+-bound) | ~339 nm[4][5] | ~335 - 340 nm[1][7] |
| Emission Max | ~507 - 514 nm[4][5] | ~505 - 510 nm[1][7] |
| Magnesium (Mg2+) Sensitivity | Negligible[4][5][6] | Can exhibit some sensitivity |
| Primary Application | Measuring high intracellular Ca2+ concentrations[3][4][5] | Measuring resting and low intracellular Ca2+ concentrations[2] |
Experimental Considerations and Protocols
The selection between Fura-FF and Fura-2 necessitates careful consideration of the experimental context. The following provides a general framework for utilizing these indicators.
Cell Loading
Both indicators are commonly introduced into cells using their acetoxymethyl (AM) ester forms (e.g., Fura-2 AM, Fura-FF AM). The AM ester renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active, membrane-impermeant form of the dye in the cytosol.
General Loading Protocol:
-
Prepare Loading Solution: Dissolve the AM ester form of the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution (typically 1-10 mM). For the final loading solution, dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the dye.
-
Cell Incubation: Replace the cell culture medium with the loading solution and incubate the cells for 15-60 minutes at room temperature or 37°C. The optimal loading time and temperature are cell-type dependent and should be empirically determined.
-
Wash: After incubation, wash the cells with fresh physiological buffer to remove any extracellular dye.
-
De-esterification: Allow the cells to incubate for an additional 30 minutes in fresh buffer to ensure complete de-esterification of the dye by intracellular esterases.
Ratiometric Measurement
Both Fura-FF and Fura-2 are ratiometric indicators, meaning that the concentration of calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths. This ratiometric property is a significant advantage as it minimizes the effects of photobleaching, variations in dye concentration, and cell thickness.
Measurement Protocol:
-
Excitation: Alternately excite the loaded cells at the Ca2+-free and Ca2+-bound excitation maxima (e.g., ~340 nm and ~380 nm for Fura-2).
-
Emission: Collect the fluorescence emission at the same wavelength for both excitation wavelengths (typically around 510 nm).
-
Ratio Calculation: Calculate the ratio of the fluorescence intensity at the Ca2+-bound excitation wavelength to the intensity at the Ca2+-free excitation wavelength (e.g., F340/F380).
-
Calibration: To convert the fluorescence ratio to an absolute calcium concentration, a calibration must be performed. This involves determining the minimum ratio (Rmin) in a calcium-free solution, the maximum ratio (Rmax) in a calcium-saturating solution, and the dissociation constant (Kd) of the indicator under the specific experimental conditions. The Grynkiewicz equation is then used to calculate the intracellular calcium concentration:
[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where R is the measured fluorescence ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength for the Ca2+-free and Ca2+-bound forms of the dye, respectively.
Signaling Pathways and Experimental Workflow
To visually represent the decision-making process and experimental flow, the following diagrams are provided.
Caption: Decision tree for selecting between Fura-FF and Fura-2.
Caption: General experimental workflow for calcium imaging.
Conclusion
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fura-FF AM | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biotium.com [biotium.com]
A comparative analysis of Fura-FF and Mag-Fura-2 for Ca2+ and Mg2+
In the landscape of intracellular ion measurement, the precise quantification of calcium (Ca²⁺) and magnesium (Mg²⁺) is paramount to understanding a vast array of cellular processes, from signal transduction to metabolic regulation. Fura-FF and Mag-Fura-2 have emerged as valuable tools for researchers, offering ratiometric fluorescence detection of these critical divalent cations. This guide provides a detailed comparative analysis of their performance, supported by experimental data and protocols to aid researchers in selecting the optimal indicator for their specific experimental needs.
Performance and Properties: A Head-to-Head Comparison
Fura-FF and Mag-Fura-2 are both derivatives of the foundational Ca²⁺ indicator, Fura-2. They share the advantage of being ratiometric, meaning the concentration of the target ion is determined by the ratio of fluorescence intensities at two different excitation wavelengths. This approach minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1] However, their key differences lie in their affinity and selectivity for Ca²⁺ and Mg²⁺, which dictates their ideal applications.
Fura-FF is a low-affinity Ca²⁺ indicator specifically engineered for high selectivity against Mg²⁺.[2][3] Its dissociation constant (Kd) for Ca²⁺ is in the micromolar range, making it particularly well-suited for measuring high calcium concentrations that would saturate higher-affinity indicators like Fura-2.[3][4] Its negligible sensitivity to magnesium reduces interference from this highly abundant intracellular cation.[2]
Mag-Fura-2 , also known as Furaptra, was originally designed as a Mg²⁺ indicator.[5][6] It exhibits a dissociation constant for Mg²⁺ in the millimolar range, aligning with typical intracellular free Mg²⁺ concentrations.[7][8] However, it's crucial to note that Mag-Fura-2 also binds Ca²⁺ with a significantly higher affinity than it does for Mg²⁺ (Kd for Ca²⁺ is in the micromolar range).[7][9] This cross-reactivity means that changes in intracellular Ca²⁺ can interfere with Mg²⁺ measurements.[7] Consequently, Mag-Fura-2 is also frequently used to detect large, transient Ca²⁺ spikes that might saturate other indicators.[7]
Table 1: Spectroscopic and Chemical Properties
| Property | Fura-FF | Mag-Fura-2 (Furaptra) |
| Primary Ion Target | Ca²⁺ (low-affinity) | Mg²⁺ |
| Ca²⁺ Dissociation Constant (Kd) | ~6 µM[2][3] | ~20-25 µM[2][7][9] |
| Mg²⁺ Dissociation Constant (Kd) | > 10 mM (negligible sensitivity)[2][3] | ~1.9 mM[7] |
| Excitation (Ion-Free) | ~365 nm | ~369 nm[7][10] |
| Excitation (Ion-Bound) | ~339 nm (Ca²⁺) | ~330 nm (Ca²⁺ or Mg²⁺)[9] |
| Emission (Ion-Free) | ~514 nm | ~511 nm[7][10] |
| Emission (Ion-Bound) | ~507 nm (Ca²⁺) | ~491-508 nm (Ca²⁺ or Mg²⁺) |
| Key Advantage | High selectivity for Ca²⁺ over Mg²⁺; ideal for high [Ca²⁺] environments.[2] | Ratiometric measurement of physiological [Mg²⁺].[5] |
| Key Consideration | Low affinity makes it unsuitable for measuring resting or low-level Ca²⁺. | Significant sensitivity to Ca²⁺ can interfere with Mg²⁺ measurements.[7] |
Visualizing the Methodology
To effectively utilize these indicators, a standardized experimental workflow is essential. The following diagrams illustrate the logical steps from cell preparation to data analysis and the core principle of ratiometric measurement.
Caption: A typical workflow for measuring intracellular ions using AM ester dyes.
Caption: How dual-excitation ratiometry calculates ion concentration.
Experimental Protocols
The following protocols provide a general framework for using Fura-FF or Mag-Fura-2 AM esters in cultured cells. Optimization for specific cell types and experimental conditions is recommended.
Reagent Preparation
-
AM Ester Stock Solution (2-5 mM): Dissolve the Fura-FF, AM or Mag-Fura-2, AM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot into single-use volumes and store desiccated at -20°C, protected from light.[11]
-
Pluronic™ F-127 Stock Solution (20% w/v): Dissolve Pluronic™ F-127 in DMSO. This non-ionic detergent helps to disperse the water-insoluble AM esters in aqueous media.[11]
-
Loading Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline appropriate for your cells.
-
Loading Solution (1-5 µM): On the day of the experiment, prepare the working solution by diluting the AM ester stock solution into the loading buffer. The final concentration of the dye is typically 1-5 µM. To aid solubilization, first mix the stock dye with an equal volume of 20% Pluronic F-127 before diluting into the final volume of buffer.[11]
Cell Loading
-
Cell Culture: Plate adherent cells on coverslips or in imaging dishes suitable for microscopy. Grow to the desired confluency. For suspension cells, prepare them at a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Loading: Remove the culture medium and add the Loading Solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal time and temperature should be determined empirically to ensure adequate dye loading while minimizing compartmentalization into organelles.[11]
-
Wash and De-esterification: After loading, wash the cells two to three times with fresh, warm loading buffer to remove extracellular dye.[1]
-
Hydrolysis: Incubate the cells for an additional 30 minutes at 37°C to allow intracellular esterases to completely cleave the AM ester groups, trapping the active, ion-sensitive form of the dye within the cytosol.[1]
Ratiometric Fluorescence Imaging
-
Microscopy Setup: Use an inverted fluorescence microscope equipped with a light source capable of rapid wavelength switching (e.g., a xenon arc lamp with filter wheels or an LED light engine), appropriate filters for Fura-2 (typically 340nm and 380nm excitation, ~400nm dichroic mirror, and ~510nm emission filter), and a sensitive camera.[11]
-
Image Acquisition: Acquire pairs of images by alternately exciting the sample at ~340 nm and ~380 nm while collecting the emission at ~510 nm.
-
Ratio Calculation: For each time point, generate a ratio image by dividing the background-corrected 340 nm image by the background-corrected 380 nm image on a pixel-by-pixel basis.
In Situ Calibration
To convert fluorescence ratios into absolute ion concentrations, an in-situ calibration is necessary to determine the minimum (Rmin) and maximum (Rmax) ratios. This is achieved by permeabilizing the cells to the target ion using an ionophore.[12]
-
Rmin Determination (Zero Ion):
-
Expose the dye-loaded cells to a Ca²⁺-free (and/or Mg²⁺-free) buffer containing a strong chelator like EGTA (e.g., 5-10 mM).
-
Add an ionophore (e.g., 5-10 µM Ionomycin for Ca²⁺; A-23187 is more effective for Mg²⁺) to collapse the ion gradient.[6][13]
-
Record the stable, lowest fluorescence ratio (F340/F380). This is Rmin.
-
-
Rmax Determination (Saturating Ion):
-
Expose the same cells to a buffer containing a high, saturating concentration of the target ion (e.g., 5-10 mM CaCl₂ for Ca²⁺).
-
The ionophore will equilibrate the intracellular and extracellular concentrations.
-
Record the stable, highest fluorescence ratio. This is Rmax.
-
-
Concentration Calculation: Use the determined Rmin, Rmax, the experimentally measured ratio (R), and the dissociation constant (Kd) in the Grynkiewicz equation to calculate the intracellular ion concentration ([Ion²⁺]):[13]
[Ion²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength (~380 nm) for the ion-free and ion-bound forms of the indicator, respectively. This value is also determined during the calibration procedure.[13]
-
Conclusion
The choice between Fura-FF and Mag-Fura-2 is dictated by the primary research question. Fura-FF is the superior choice for measuring high concentrations of Ca²⁺ with minimal interference from Mg²⁺, making it ideal for studying cellular compartments with elevated Ca²⁺ or pathological states of calcium overload.[2][4] Mag-Fura-2 remains a key tool for the direct measurement of intracellular Mg²⁺, but researchers must remain vigilant of potential artifacts arising from its significant Ca²⁺ sensitivity.[7] Careful experimental design, including proper controls and thorough in-situ calibration, is essential for leveraging the full potential of these powerful fluorescent indicators.
References
- 1. benchchem.com [benchchem.com]
- 2. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Fluorescent Mg2+ Indicators—Section 19.6 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. Fluorescence measurements of free [Mg2+] by use of mag-fura 2 in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. What's A Ratiometric Indicator - Nordic Biosite [nordicbiosite.com]
- 13. ionoptix.com [ionoptix.com]
Validating Fura-FF Pentapotassium Measurements with Electrophysiological Recordings: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca2+]) is paramount. Fura-FF pentapotassium salt has emerged as a valuable tool for quantifying high-concentration calcium dynamics. This guide provides a comprehensive comparison of Fura-FF's performance, validated by the gold standard of electrophysiological recordings, and presents supporting experimental data and protocols.
Fura-FF is a ratiometric fluorescent indicator that is a structural analog of Fura-2. A key advantage of Fura-FF is its lower affinity for Ca2+, making it particularly well-suited for measuring the high intracellular calcium concentrations that can occur during intense neuronal activity or in specific cellular compartments. Its ratiometric nature, where the ratio of fluorescence emission at two different excitation wavelengths is used, allows for accurate measurements that are less susceptible to variations in dye concentration, cell thickness, and illumination intensity.
Correlating Fluorescence with Electrical Activity
The ultimate validation of a calcium indicator's performance lies in its ability to faithfully report the physiological changes in ion concentration that are directly linked to cellular electrical activity. Electrophysiological techniques, such as whole-cell patch-clamp recordings, provide a direct measure of ion channel activity and changes in membrane potential, including action potentials. By performing simultaneous Fura-FF imaging and electrophysiological recordings, a direct correlation between the fluorescent signal and the underlying electrical events can be established.
While a single action potential may elicit a detectable calcium transient with high-affinity indicators, the response of low-affinity indicators like Fura-FF is more pronounced during trains of action potentials or significant calcium influx through voltage-gated calcium channels. Studies have shown that in various neuronal types, calcium transients are elicited by single action potentials, and subthreshold membrane depolarizations can also contribute to calcium influx, with the response being amplified in the presence of an action potential.[1]
Comparative Analysis of Low-Affinity Calcium Indicators
Fura-FF is one of several low-affinity calcium indicators available to researchers. Each has distinct properties that may be advantageous for specific experimental contexts. A comparison with alternatives such as Mag-Fura-2 and BTC is crucial for selecting the optimal tool. Fura-FF distinguishes itself with its high specificity for Ca2+ over Mg2+, a wide dynamic range, and low sensitivity to pH changes, making it a robust choice for many applications.[2][3]
| Indicator | Kd for Ca2+ (approx.) | Kd for Mg2+ (approx.) | Excitation Wavelengths (Ca2+-free / Ca2+-bound) | Emission Wavelength | Key Characteristics |
| Fura-FF | 6 µM | > 10 mM | 365 nm / 339 nm | ~510 nm | High specificity for Ca2+, wide dynamic range, low pH sensitivity.[2][3] |
| Mag-Fura-2 (Furaptra) | 20 µM | 2 mM | 369 nm / 329 nm | ~510 nm | Also sensitive to Mg2+, useful for measuring both ions.[2][3] |
| BTC | 12 µM | > 10 mM | ~490 nm / ~400 nm | ~530 nm | Susceptible to photodamage and sensitive to pH changes; visible light excitation.[2] |
Experimental Protocols
Simultaneous Fura-FF Calcium Imaging and Whole-Cell Patch-Clamp Recording
This protocol outlines the key steps for validating Fura-FF measurements with simultaneous electrophysiological recordings in cultured neurons.
1. Cell Preparation and Dye Loading:
-
Culture neurons on glass coverslips suitable for microscopy.
-
Prepare a stock solution of this compound salt in a calcium-free internal solution for the patch pipette. The final concentration in the pipette is typically in the range of 50-200 µM.
-
The salt form of the dye is loaded into the cell via diffusion from the patch pipette once the whole-cell configuration is established.
2. Electrophysiological Recording:
-
Prepare standard external and internal solutions for whole-cell patch-clamp recordings.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution containing Fura-FF.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Record membrane potential or currents using a suitable amplifier and data acquisition system. Action potentials can be elicited by injecting depolarizing current steps.
3. Calcium Imaging:
-
Mount the coverslip with the patched cell onto an inverted microscope equipped for ratiometric fluorescence imaging.
-
Excite the Fura-FF loaded cell alternately with light at approximately 340 nm and 380 nm.
-
Capture the fluorescence emission at ~510 nm using a sensitive camera.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated to determine the intracellular calcium concentration.
4. Data Analysis:
-
Synchronize the electrophysiological recordings and the fluorescence image acquisition.
-
Analyze the electrophysiological data to identify action potentials, measure calcium currents, and quantify membrane potential changes.
-
Process the image data to calculate the F340/F380 ratio over time from a region of interest (e.g., the cell body).
-
Correlate the changes in the Fura-FF fluorescence ratio with the timing and frequency of action potentials or the amplitude and duration of calcium currents.
Visualizing the Workflow and Signaling Pathway
To clarify the experimental process and the underlying cellular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for simultaneous Fura-FF imaging and electrophysiology.
Caption: Signaling pathway from membrane depolarization to Fura-FF fluorescence change.
References
- 1. Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Automated analysis of contractile force and Ca2+ transients in engineered heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Electrophysiological Recording and Calcium Imaging of Suprachiasmatic Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Fura-FF vs. Fluo-4: A Comparative Guide for Detecting Rapid Calcium Transients
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent indicator is paramount for the accurate detection and analysis of intracellular calcium (Ca2+) dynamics. This guide provides an objective comparison of two commonly used calcium indicators, Fura-FF and Fluo-4, with a focus on their suitability for detecting rapid calcium transients. The information presented is supported by key performance data and detailed experimental protocols to aid in making an informed decision for your specific research needs.
Key Performance Characteristics
The choice between Fura-FF and Fluo-4 for monitoring rapid calcium transients is often dictated by the specific experimental context, particularly the expected range of calcium concentrations and the imaging modality employed. Fura-FF, a derivative of Fura-2, is a ratiometric indicator, while Fluo-4 is a single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon binding to Ca2+.
| Property | Fura-FF | Fluo-4 |
| Dissociation Constant (Kd) for Ca2+ | ~5.5 - 10 µM[1][2] | ~335 - 345 nM[3][4][5] |
| Excitation Wavelength (Ca2+-bound) | ~339 - 340 nm[6][7] | ~494 - 495 nm[4][5] |
| Excitation Wavelength (Ca2+-free) | ~365 nm[6][7] | Essentially non-fluorescent |
| Emission Wavelength (Ca2+-bound) | ~507 nm[6][7] | ~516 - 528 nm[4][5] |
| Emission Wavelength (Ca2+-free) | ~514 nm[6][7] | Essentially non-fluorescent |
| Quantum Yield (Ca2+-bound) | Not explicitly found | ~0.14 - 0.16[5][8] |
| Indicator Type | Ratiometric | Single-Wavelength |
| Primary Advantage | Ratiometric measurements minimize artifacts from dye loading, photobleaching, and cell thickness.[9][10] Suitable for high Ca2+ concentrations.[6][7] | High fluorescence signal increase (>100-fold) upon Ca2+ binding, making it ideal for detecting transient Ca2+ spikes.[4][11] Excitable by the common 488 nm laser line.[3][5] |
| Primary Disadvantage | Requires UV excitation, which can be phototoxic to cells.[12] Lower temporal resolution due to the need to alternate excitation wavelengths.[12] | Non-ratiometric nature makes it susceptible to variations in dye concentration and photobleaching.[13] May saturate at high Ca2+ concentrations.[13] |
Signaling Pathway and Detection Principle
Fluorescent calcium indicators, such as Fura-FF and Fluo-4, are designed to chelate calcium ions. This binding event alters the photophysical properties of the dye, leading to a detectable change in its fluorescence.
Caption: General mechanism of fluorescent calcium indicators.
Experimental Workflow
A typical experiment to measure intracellular calcium transients using either Fura-FF or Fluo-4 involves several key steps, from cell preparation to data analysis.
References
- 1. Fura-FF, AM [Fura-2FF, AM] *CAS 348079-12-9* | AAT Bioquest [aatbio.com]
- 2. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Chemical and physiological characterization of fluo-4 Ca(2+)-indicator dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 6. Fura-FF AM | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Fura-FF Pentapotassium: A Comparative Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fura-FF pentapotassium salt with other low-affinity fluorescent calcium indicators. It is designed to assist researchers in selecting the appropriate tool for their experimental needs by presenting objective performance data, potential limitations, and detailed experimental protocols.
Overview of Low-Affinity Calcium Indicators
Fluorescent indicators are indispensable tools for real-time monitoring of intracellular calcium ([Ca²⁺]i) dynamics. While high-affinity indicators like Fura-2 are ideal for measuring resting Ca²⁺ levels, they become saturated in environments with high calcium concentrations, such as the endoplasmic reticulum, mitochondria, or during intense neuronal activity. Low-affinity indicators, including Fura-FF, are specifically designed to overcome this limitation, enabling accurate measurement of high Ca²⁺ transients.
Comparative Analysis of Fura-FF and Alternatives
This section compares the key photophysical and chemical properties of Fura-FF with two other common low-affinity ratiometric indicators: Mag-Fura-2 and BTC.
Table 1: Photophysical and Chemical Properties of Low-Affinity Calcium Indicators
| Property | Fura-FF | Mag-Fura-2 (Furaptra) | BTC |
| Excitation Max (Ca²⁺-free / Ca²⁺-bound) | ~365 nm / ~339 nm[1] | ~369 nm / ~329 nm | ~480 nm / ~400 nm[2] |
| Emission Max (Ca²⁺-free / Ca²⁺-bound) | ~514 nm / ~507 nm[1] | ~511 nm / ~491 nm | ~533 nm / ~529 nm |
| Kd for Ca²⁺ | ~6 µM[3] | ~20 µM[3] | ~12 µM[3] |
| Kd for Mg²⁺ | > 10 mM[3] | ~2 mM[3] | > 10 mM[3] |
| Molar Extinction Coefficient (ε) | Not explicitly found | ε (369nm, low Ca²⁺) = 22,000 M⁻¹cm⁻¹; ε (329nm, high Ca²⁺) = 26,000 M⁻¹cm⁻¹ | ε (464nm, ion-free) = 29,000 M⁻¹cm⁻¹; ε (401nm, ion-bound) = 20,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not explicitly found | Not explicitly found | 0.12 (ion-bound) |
| Ratiometric | Yes | Yes | Yes |
Limitations and Potential Artifacts
While powerful, the use of Fura-FF and other low-affinity indicators is subject to several limitations and potential artifacts that researchers must consider for accurate data interpretation.
Table 2: Limitations and Potential Artifacts of Low-Affinity Calcium Indicators
| Limitation/Artifact | Fura-FF | Mag-Fura-2 | BTC |
| Interference from other ions | Binds Zn²⁺, Cd²⁺, Gd³⁺[3] | Binds Zn²⁺, Cd²⁺, Gd³⁺[3] | Binds Zn²⁺, Cd²⁺, Gd³⁺; spectral properties differ for some ions[3] |
| pH Sensitivity | Low pH sensitivity[3] | Moderate pH sensitivity | Sensitive to alterations in pH[3] |
| Photobleaching & Phototoxicity | Susceptible, similar to other fura compounds. | Susceptible, similar to other fura compounds. | Susceptible to photodamage[3] |
| Compartmentalization | Can accumulate in organelles, a common issue with AM ester forms. | Can accumulate in organelles. | Can accumulate in organelles. |
| Dynamic Range | Wide dynamic range[3] | Wide dynamic range | Modest dynamic range[3] |
Experimental Protocols
Accurate and reproducible data acquisition requires meticulous adherence to experimental protocols. The following sections provide a detailed methodology for the use of this compound salt.
Loading this compound Salt into Cells
As the pentapotassium salt of Fura-FF is membrane-impermeant, it must be introduced into the cytoplasm via mechanical means.
Microinjection Protocol:
-
Prepare Injection Solution: Dissolve this compound salt in a suitable intracellular-like buffer (e.g., 120 mM KCl, 10 mM HEPES, pH 7.2) to a final concentration of 1-10 mM.
-
Prepare Micropipettes: Pull borosilicate glass capillaries to a fine tip (0.1-0.5 µm diameter).
-
Backfill Micropipette: Carefully fill the micropipette with the Fura-FF injection solution.
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for microscopy.
-
Microinjection: Under microscopic guidance, bring the micropipette into contact with the target cell and apply a brief, positive pressure pulse to inject the dye.
-
Incubation: Allow the injected cells to recover for at least 30 minutes at 37°C to ensure even distribution of the dye within the cytoplasm.
In Situ Calibration of Fura-FF Fluorescence
To convert fluorescence ratios into absolute [Ca²⁺]i, an in situ calibration is essential. This protocol determines the minimum (Rmin), maximum (Rmax), and other necessary parameters.
Materials:
-
Fura-FF loaded cells
-
Calcium-free buffer (e.g., HBSS with 10 mM EGTA)
-
Calcium-saturating buffer (e.g., HBSS with 10 mM CaCl₂)
-
Ionomycin (a calcium ionophore)
Procedure:
-
Determine Rmin:
-
Perfuse the Fura-FF loaded cells with the calcium-free buffer containing 5-10 µM ionomycin.
-
Record the fluorescence intensity at both excitation wavelengths (339 nm and 365 nm) until a stable, low ratio is achieved. This ratio represents Rmin.
-
-
Determine Rmax:
-
Perfuse the same cells with the calcium-saturating buffer containing 5-10 µM ionomycin.
-
Record the fluorescence intensity at both excitation wavelengths until a stable, high ratio is achieved. This ratio represents Rmax.
-
-
Calculate Intracellular Calcium Concentration:
-
The Grynkiewicz equation is used to calculate [Ca²⁺]i from the experimental fluorescence ratio (R): [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
-
Where:
-
Kd is the dissociation constant of Fura-FF for Ca²⁺ (~6 µM).
-
Sf2 is the fluorescence intensity at 365 nm in the absence of Ca²⁺.
-
Sb2 is the fluorescence intensity at 365 nm in the presence of saturating Ca²⁺.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in measuring intracellular calcium concentration using this compound salt.
Caption: Experimental workflow for measuring intracellular Ca²⁺ with Fura-FF.
Conclusion
This compound salt is a valuable tool for the quantitative measurement of high intracellular calcium concentrations, offering negligible magnesium sensitivity and a wide dynamic range.[3] However, researchers should be aware of its potential for interference from other divalent cations and the general challenges of photobleaching and cellular compartmentalization associated with fluorescent dyes.[3] Careful selection of the appropriate indicator based on the specific experimental context, along with rigorous adherence to loading and calibration protocols, is crucial for obtaining accurate and reliable data in the study of cellular calcium signaling.
References
A Comparative Guide to Fura-FF and Genetically Encoded Calcium Indicators (GECIs)
In the landscape of intracellular calcium ([Ca²⁺]) measurement, researchers are faced with a choice between synthetic chemical indicators and genetically encoded sensors. This guide provides an objective comparison between Fura-FF, a low-affinity chemical dye, and the popular GCaMP series of genetically encoded calcium indicators (GECIs). By presenting key performance metrics, detailed experimental protocols, and a visual representation of a relevant signaling pathway, this document aims to equip researchers, scientists, and drug development professionals with the information needed to select the optimal tool for their experimental needs.
Quantitative Performance Comparison
The selection of a Ca²⁺ indicator is critically dependent on its photophysical properties and its interaction with calcium. Fura-FF is a ratiometric, UV-excitable dye, while GECIs like the GCaMP series are single-wavelength, protein-based sensors. Their key characteristics are summarized below.
| Property | Fura-FF | GCaMP6s | GCaMP6m | GCaMP6f |
| Indicator Type | Chemical Dye | Genetically Encoded | Genetically Encoded | Genetically Encoded |
| Ca²⁺ Affinity (Kd) | ~6 µM[1][2][3] | ~144 nM[4] | ~167 nM[4] | ~375 nM[4][5] |
| Imaging Principle | Ratiometric (Excitation) | Intensity-Based | Intensity-Based | Intensity-Based |
| Excitation (Ex) | 339 nm (+Ca²⁺) / 365 nm (-Ca²⁺)[1][3] | ~480 nm[6] | ~480 nm | ~480 nm[6] |
| Emission (Em) | ~507-514 nm[1][3] | ~510 nm[6] | ~510 nm | ~510 nm[6] |
| Dynamic Range (ΔF/F₀) | Wide dynamic range[2] | High (detects single APs)[7] | High | Moderate, but faster response[5][7] |
| Kinetics (Rise Time, 1 AP) | Very Fast (µs-ms range) | ~100-150 ms[7] | ~75-100 ms[7] | ~50-75 ms[5][7] |
| Kinetics (Decay Half-Time, 1 AP) | Very Fast (ms range) | ~400-500 ms | ~300-400 ms | ~140-200 ms[5] |
| Targeting | Non-specific loading | Genetically targetable | Genetically targetable | Genetically targetable |
| Cellular Impact | Potential buffering at high conc. | Potential buffering; can interfere with CaM signaling[8] | Potential buffering; can interfere with CaM signaling | Potential buffering; can interfere with CaM signaling |
Key Distinctions and Experimental Considerations
Fura-FF: As a low-affinity ratiometric indicator, Fura-FF is particularly well-suited for measuring high Ca²⁺ concentrations, such as those found in the endoplasmic reticulum or during pathological states.[1][3] Its key advantage is ratiometric imaging, where the ratio of fluorescence emission at two different excitation wavelengths is used for quantification.[9] This minimizes artifacts arising from uneven dye loading, photobleaching, and changes in cell volume or focus.[9] However, Fura-FF requires a UV light source, which can be phototoxic to cells, and its loading via AM esters can be non-specific, leading to compartmentalization in organelles.[10]
Genetically Encoded Calcium Indicators (GECIs): The primary advantage of GECIs like the GCaMP series is their genetic targetability.[6] They can be expressed in specific cell types or targeted to subcellular compartments (e.g., nucleus, mitochondria, presynaptic terminals), offering unparalleled specificity.[11] GECIs are ideal for long-term and repeated in vivo measurements.[12] The GCaMP6 family offers a range of sensitivities and kinetics: GCaMP6s is the most sensitive for detecting sparse action potentials, GCaMP6f has the fastest kinetics for resolving high-frequency firing, and GCaMP6m provides an intermediate profile.[5][6][7] However, GECIs are intensity-based, making absolute Ca²⁺ quantification challenging.[8] Furthermore, their expression can interfere with endogenous Ca²⁺ signaling by acting as buffers or by interacting with native calmodulin-binding proteins.[8]
Calcium Signaling Pathway
Calcium is a universal second messenger involved in countless cellular processes. A common pathway leading to intracellular Ca²⁺ release begins with the activation of a G protein-coupled receptor (GPCR) on the cell surface. This triggers a cascade that results in the release of Ca²⁺ from the endoplasmic reticulum (ER), which can then be detected by indicators like Fura-FF or GECIs.
Caption: A generalized GPCR-mediated calcium signaling cascade.
Experimental Protocols
This protocol describes the loading of adherent cells with the acetoxymethyl (AM) ester form of Fura-FF, which is membrane-permeant. Intracellular esterases cleave the AM group, trapping the indicator inside the cell.[13]
Materials:
-
Fura-FF, AM (acetoxymethyl ester)
-
High-quality, anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO, optional)
-
Buffered physiological solution (e.g., Hanks' Balanced Salt Solution with HEPES, HHBS)
-
Probenecid (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
On the day of the experiment, thaw a Fura-FF AM stock aliquot to room temperature.
-
Dilute the stock solution into your chosen physiological buffer to a final working concentration of 2-5 µM. The optimal concentration must be determined empirically for each cell line.[6]
-
If using Pluronic® F-127, add it to the loading solution for a final concentration of ~0.02-0.04% to aid dispersion.[6]
-
(Optional) If cells express organic anion transporters that extrude the dye, add probenecid (1-2 mM) to the loading solution to reduce leakage.[14]
-
-
Cell Loading:
-
Culture cells on coverslips or in imaging plates appropriate for fluorescence microscopy.
-
Remove the growth medium and wash the cells once with the physiological buffer.
-
Add the Fura-FF AM loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes, protected from light. Incubation time may need optimization.[6]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells two to three times with fresh physiological buffer (containing probenecid, if used) to remove extracellular dye.[2]
-
Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[2]
-
-
Imaging:
-
Mount the cells on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at ~340 nm and ~380 nm, and collect the emission at ~510 nm.[6]
-
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is used to calculate the intracellular Ca²⁺ concentration.
-
This protocol provides a general workflow for expressing a GECI, such as GCaMP6f, in primary cultured neurons using an adeno-associated virus (AAV) vector.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
High-titer AAV encoding the GECI under a neuron-specific promoter (e.g., AAV-Syn-GCaMP6f)
-
Complete neuronal culture medium
Procedure:
-
AAV Transduction:
-
Prepare primary neuronal cultures according to standard protocols.
-
At an appropriate time point (e.g., 5-7 days in vitro, DIV), add the AAV directly to the culture medium. The viral titer (vector genomes/mL) required for optimal expression with minimal toxicity must be determined empirically. A typical starting point is 1 x 10¹¹ to 1 x 10¹² vg/mL.[14]
-
Gently swirl the plate to ensure even distribution of the virus.
-
Return the cultures to the incubator (37°C, 5% CO₂).
-
-
Incubation for Expression:
-
Allow the neurons to incubate for a sufficient period to express the GCaMP protein. Robust fluorescence is typically observed within 1-3 weeks post-transduction.[12]
-
Monitor the health of the cultures and the level of GCaMP fluorescence periodically. Overexpression can sometimes lead to cytotoxicity or altered neuronal function.[11]
-
-
Imaging Preparation:
-
Before imaging, replace the culture medium with an appropriate imaging buffer (e.g., artificial cerebrospinal fluid or HHBS) to reduce background fluorescence.
-
-
Imaging:
-
Mount the culture dish on a fluorescence microscope (confocal or two-photon systems are common) equipped with a standard GFP/FITC filter set.
-
Excite the GCaMP6f-expressing neurons at ~488 nm and collect the emission at ~510 nm.
-
Record time-lapse image series to capture baseline fluorescence (F₀) and changes in fluorescence (ΔF) upon stimulation (e.g., electrical field stimulation or pharmacological application of neurotransmitters).
-
Calcium transients are typically reported as the relative change in fluorescence (ΔF/F₀).
-
References
- 1. Fura-FF AM | TargetMol [targetmol.com]
- 2. Ionic selectivity of low-affinity ratiometric calcium indicators: mag-Fura-2, Fura-2FF and BTC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuronline.sfn.org [neuronline.sfn.org]
- 6. GCaMP - Wikipedia [en.wikipedia.org]
- 7. Ultra-sensitive fluorescent proteins for imaging neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using Genetically Encoded Calcium Indicators to Study Astrocyte Physiology: A Field Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Versatile Method for Viral Transfection of Calcium Indicators in the Neonatal Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
A Comparative Guide to Low-Affinity Ca2+ Indicators: Fura-FF vs. BTC
For researchers, scientists, and drug development professionals investigating cellular processes with high calcium concentrations, the selection of an appropriate fluorescent indicator is paramount. Low-affinity Ca2+ indicators are essential for accurately measuring elevated calcium levels that would saturate common high-affinity probes. This guide provides a quantitative comparison of two widely used low-affinity, ratiometric indicators: Fura-FF and BTC.
Quantitative Performance Comparison
The following table summarizes the key photophysical and chemical properties of Fura-FF and BTC to facilitate an evidence-based selection for your experimental needs.
| Property | Fura-FF | BTC |
| Dissociation Constant (Kd) for Ca2+ | ~5.5-6 µM[1] (can range from 6-13 µM in cells) | ~7-26 µM[2][3] |
| Excitation Wavelength (Ca2+-free) | ~365 nm[4][5] | ~485 nm[3] |
| Excitation Wavelength (Ca2+-bound) | ~339 nm[4][5] | ~400 nm[3] |
| Emission Wavelength | ~507-514 nm[4][5] | ~529-533 nm[2] |
| Quantum Yield (Φ) | 0.07 (Ca2+-free) to 0.12 (Ca2+-bound)[6] | 0.12[2] |
| Selectivity over Mg2+ | Negligible sensitivity (>10 mM Kd)[1] | Low sensitivity (>10 mM Kd) |
| Photostability | Generally considered more photostable than many other UV-excitable dyes. | Susceptible to photodamage with prolonged illumination[3][7]. |
| pH Sensitivity | Low | Sensitive to alterations in pH. |
| Other Ionic Interferences | High specificity for Ca2+. | Binds other divalent cations such as Zn2+, which can alter its fluorescent properties[8]. |
Key Distinctions and Experimental Considerations
Fura-FF , a difluorinated derivative of Fura-2, is characterized by its high specificity for calcium, a wide dynamic range, and low sensitivity to pH and magnesium ions.[1][8] These properties make it a robust and reliable choice for most imaging applications where accurate measurement of high calcium concentrations is critical. Its UV-excitation range, however, may require specialized imaging equipment and can be a source of phototoxicity in sensitive biological preparations.
BTC (Benzothiazole Coumarin) offers the advantage of excitation at longer, visible wavelengths, which can be less phototoxic to cells and compatible with a wider range of fluorescence microscopes.[3] However, researchers should be aware of its limitations, which include a modest dynamic range, susceptibility to photodamage under routine imaging conditions, and sensitivity to pH changes.[3][8] A notable characteristic of BTC is its sensitivity to other divalent cations, particularly zinc, which can be a confounding factor in some experimental systems but may be leveraged for simultaneous ion measurements in others.[8]
Signaling Pathways and Experimental Workflow
To aid in the conceptualization of experiments using these indicators, the following diagrams illustrate the general principles of ratiometric calcium measurement and a typical experimental workflow for loading the AM ester forms of these dyes into live cells.
Experimental Protocols
Below are detailed methodologies for the use of Fura-FF and BTC in measuring intracellular calcium.
Preparation of Stock Solutions
-
Indicator-AM Stock Solution: Prepare a 1 to 5 mM stock solution of the acetoxymethyl (AM) ester form of either Fura-FF or BTC in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Pluronic™ F-127 Solution: Prepare a 10% (w/v) stock solution of Pluronic™ F-127 in distilled water. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers.
-
Probenecid Stock Solution: To reduce the leakage of the de-esterified indicator from some cell types, a 25 mM stock solution of probenecid can be prepared by dissolving it in 1 M NaOH and then diluting with a buffer of choice.
Cell Loading Protocol for Adherent Cells
-
Culture cells on coverslips or in imaging-appropriate microplates to the desired confluency.
-
Prepare the loading buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm to the desired loading temperature (typically between 20-37°C).
-
Prepare the final loading solution by diluting the indicator-AM stock solution into the loading buffer to a final concentration of 1-5 µM. For improved dye loading, add Pluronic™ F-127 to a final concentration of 0.02-0.04%. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the final loading solution to the cells and incubate for 15-60 minutes, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer.
-
Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
The cells are now ready for fluorescence imaging.
Ratiometric Imaging and Data Acquisition
-
Place the prepared cells on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
For Fura-FF , sequentially excite the cells at approximately 340 nm and 380 nm, and collect the emission at approximately 510 nm.
-
For BTC , sequentially excite the cells at approximately 400 nm and 480 nm, and collect the emission at approximately 530 nm.
-
Acquire images at both excitation wavelengths and calculate the ratio of the fluorescence intensities (e.g., F340/F380 for Fura-FF).
-
The calculated ratio can then be converted to intracellular calcium concentration using the Grynkiewicz equation, which requires calibration with solutions of known calcium concentrations.
This guide provides a foundational comparison to aid in the selection and application of Fura-FF and BTC for the quantitative analysis of high-concentration calcium signaling. For optimal results, it is recommended to empirically determine the ideal loading conditions and imaging parameters for your specific cell type and experimental setup.
References
- 1. Fluorescent Ca2+ Indicators Excited with UV Light—Section 19.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Neuronal free calcium measurement using BTC/AM, a low affinity calcium indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Fura-FF AM | TargetMol [targetmol.com]
- 6. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Fura-FF Pentapotassium Salt
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fura-FF pentapotassium salt, a low-affinity fluorescent dye for calcium. Adherence to these procedures is critical for personal safety and the integrity of your experimental outcomes.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound salt, a comprehensive array of personal protective equipment is non-negotiable to prevent contact and inhalation.
Recommended Personal Protective Equipment: [1][2]
| Protection Type | Specific Equipment | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles, Face shield | Protects against splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), Laboratory coat | Prevents skin contact with the chemical. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded or if dust is generated. |
Always work in a well-ventilated area, preferably under a chemical fume hood, and ensure that an eyewash station and safety shower are readily accessible.[2]
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound salt minimizes risks and ensures procedural consistency.
Handling and Storage:
Upon receipt, store the compound in a dry, cool, and well-ventilated place, protected from light.[3] Recommended storage is at -20°C for long-term stability.[4] Keep the container tightly closed to prevent moisture absorption and contamination.
Preparation of Stock Solutions:
This compound salt is soluble in water.[4][5] To prepare a stock solution, carefully weigh the desired amount of the solid compound and dissolve it in high-purity water. Sonication may be recommended to aid dissolution.[5]
In Case of Exposure:
Immediate and appropriate action is crucial in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound salt and its containers is essential to prevent environmental contamination. All waste materials should be collected and disposed of in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains or watercourses.[3]
Experimental Protocol: Calcium Imaging with Fura-FF
Fura-FF is a ratiometric calcium indicator used to measure intracellular calcium concentrations.[6] Its low affinity for Ca2+ makes it suitable for studying compartments with high calcium concentrations.[4]
Labeling Human Sperm Cells with this compound Salt: [5][7]
-
Cell Preparation: Cultivate human sperm cells to a suitable state for the experiment.
-
Loading: Add 5 µM of this compound salt to 1 mL of Hepes-buffered human sperm (H-HSM) medium and incubate the cells at 36°C for 40 minutes.[5][7]
-
Washing: Centrifuge the cell suspension to pellet the cells and remove the supernatant containing residual dye. Resuspend the cells in fresh H-HSM medium.
-
Measurement: Immediately measure the fluorescence of the loaded cells. Fura-FF exhibits an excitation shift upon binding to Ca2+. The ratio of fluorescence intensity at 339 nm (high Ca2+) to 365 nm (no Ca2+) is used to determine the intracellular calcium concentration.[4] The emission is monitored at approximately 507-514 nm.[4][7]
Visualizing Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling and experimental workflows.
Caption: Workflow for the safe handling of this compound salt.
Caption: Step-by-step workflow for a calcium imaging experiment using Fura-FF.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
